Methyl 4-bromo-2-methoxy-6-methylbenzoate
Description
The exact mass of the compound Methyl 4-bromo-2-methoxy-6-methylbenzoate is 257.98916 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-bromo-2-methoxy-6-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-2-methoxy-6-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-2-methoxy-6-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-7(11)5-8(13-2)9(6)10(12)14-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAGPJTTWHIFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271460 | |
| Record name | Methyl 4-bromo-2-methoxy-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877149-09-2 | |
| Record name | Methyl 4-bromo-2-methoxy-6-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877149-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-2-methoxy-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular structure and weight of Methyl 4-bromo-2-methoxy-6-methylbenzoate
The following technical guide details the molecular identity, physicochemical properties, synthetic pathways, and applications of Methyl 4-bromo-2-methoxy-6-methylbenzoate.
Primary Class: Benzoate Ester / Halogenated Aromatic Role: Pharmacophore Intermediate & PROTAC Linker Scaffold[1]
Executive Summary
Methyl 4-bromo-2-methoxy-6-methylbenzoate (CAS 877149-09-2) is a highly specialized trisubstituted benzene derivative used primarily in the synthesis of complex pharmaceutical agents.[1] It serves as a critical building block for Proteolysis Targeting Chimeras (PROTACs) , specifically in the development of degraders for BCL6 and Androgen Receptors, and as a core scaffold for Salt-Inducible Kinase (SIK) inhibitors.[1] Its structural utility lies in the orthogonal reactivity of its functional groups: the labile ester for amidation, the aryl bromide for cross-coupling (Suzuki/Buchwald), and the methoxy/methyl groups for steric and electronic tuning.[1]
Molecular Identity & Physicochemical Profile[3][4][5]
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | Methyl 4-bromo-2-methoxy-6-methylbenzoate |
| CAS Registry Number | 877149-09-2 |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Exact Mass | 257.9892 (for ⁷⁹Br) |
| Molecular Weight | 259.10 g/mol |
| SMILES | COC(=O)C1=C(C)C=C(Br)C=C1OC |
| InChI Key | GYAGPJTTWHIFFA-UHFFFAOYSA-N |
Structural Analysis
The molecule features a benzene core substituted at four positions, creating a densely functionalized scaffold.[1]
-
Position 1 (Ester): A methyl ester group (-COOCH3) acting as the electrophilic site for acyl substitution.[1]
-
Position 2 (Methoxy): An electron-donating methoxy group (-OCH3) that increases electron density, facilitating oxidative addition at the para-bromide.[1]
-
Position 4 (Bromide): An aryl bromide (-Br) serving as a handle for palladium-catalyzed cross-coupling reactions.[1]
-
Position 6 (Methyl): A methyl group (-CH3) providing steric bulk, often used to enforce atropisomerism or restrict conformational flexibility in drug targets.[1]
Predicted Spectroscopic Signature (¹H NMR)
Based on electronic shielding effects of substituents in CDCl₃:
-
δ 7.00 – 7.10 ppm (2H): Aromatic protons (H3 and H5).[1] Typically appear as meta-coupled doublets (
Hz) or a singlet if shifts overlap.[1] -
δ 3.90 ppm (3H, s): Methyl ester protons (-COOCH ₃).[1]
-
δ 3.82 ppm (3H, s): Methoxy ether protons (-OCH ₃).[1]
-
δ 2.30 ppm (3H, s): Aryl-methyl protons (-Ar-CH ₃).[1]
Synthetic Pathways[3][9]
Pathway A: Methylation of Benzoic Acid Precursor
This is the standard industrial route, utilizing the commercially available acid.[1]
Reaction Logic: The carboxylic acid is converted to the methyl ester using methyl iodide (MeI) under basic conditions.[1] Potassium carbonate (K₂CO₃) acts as the base to deprotonate the acid, forming a carboxylate nucleophile that attacks the electrophilic methyl iodide via an Sₙ2 mechanism.[1]
DOT Diagram: Synthesis Workflow
Pathway B: Nucleophilic Aromatic Substitution (SₙAr)
An alternative route used when the fluorinated precursor is available, often employed to introduce isotopically labeled methoxy groups.[1]
Reaction Logic: Sodium methoxide (NaOMe) attacks the electron-deficient aromatic ring at the position ortho to the ester.[1] The fluorine atom at position 2 acts as a leaving group, activated by the electron-withdrawing ester group.[1]
DOT Diagram: SₙAr Workflow
Experimental Protocols
Protocol 1: Synthesis via Methylation (Standard)
Source Validation: Adapted from WO2022221673A1 [1].[1]
Reagents:
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)[1]
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 4-bromo-2-methoxy-6-methylbenzoic acid (e.g., 1.20 g) and anhydrous DMF (15 mL).
-
Deprotonation: Add K₂CO₃ (2.03 g) in a single portion. Stir the suspension at room temperature for 15 minutes.
-
Alkylation: Add Methyl Iodide (1.04 g) dropwise via syringe to control the exotherm.
-
Reaction: Stir the mixture at room temperature (25°C) for 3 hours. Monitor consumption of the acid by TLC or LC-MS.[1]
-
Workup:
-
Purification: The crude residue is typically pure enough for subsequent steps.[1] If necessary, purify via flash column chromatography (Hexanes/EtOAc).[1][7]
Protocol 2: Synthesis via SₙAr (Alternative)
Source Validation: Adapted from WO2024189488A1 [2].
Reagents:
-
Methyl 4-bromo-2-fluoro-6-methylbenzoate (1.0 equiv)[1]
-
Sodium Methoxide (NaOMe) (25% wt solution in MeOH) (1.05 equiv)[1]
Step-by-Step Methodology:
-
Setup: Dissolve methyl 4-bromo-2-fluoro-6-methylbenzoate (527 mg) in DMF (10 mL) under nitrogen atmosphere.
-
Addition: Add NaOMe solution (512 µL) dropwise at room temperature.
-
Reaction: Stir at room temperature for 18 hours.
-
Workup:
Applications in Drug Discovery[1][10]
This compound is a "linchpin" intermediate.[1] Its primary utility is in the construction of Heterobifunctional Degraders (PROTACs) .[1]
PROTAC Linker Synthesis
The ester moiety is hydrolyzed to the acid and coupled to a linker (e.g., PEG-diamine), while the bromide is coupled to a ligand for the target protein (e.g., BCL6 or Androgen Receptor).[1]
-
Mechanism: The benzoate core serves as the attachment point for the E3 ligase ligand (e.g., Cereblon binders like Thalidomide derivatives).[1]
-
Significance: Enables the degradation of "undruggable" targets by recruiting the ubiquitin-proteasome system.[1]
Kinase Inhibition (SIK2/3)
The scaffold is also used to synthesize inhibitors of Salt-Inducible Kinases (SIK).[1] The methoxy and methyl groups provide critical selectivity filters against other kinases by exploiting small hydrophobic pockets in the ATP-binding site [3].[1]
References
-
Modulators of BCL6 Proteolysis and Associ
-
Bifunctional Compounds Capable of Degrading Androgen Receptors.
-
Discovery of Novel SIK2/3 Inhibitors for the Potential Tre
-
PubChem Compound Summary: 4-Bromo-2-methoxy-6-methylbenzoic acid. [1]
Sources
- 1. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 2. methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate - CAS号 877149-14-9 - 摩熵化学 [molaid.com]
- 3. WO2022221673A1 - Modulators of bcl6 proteolysis and associated methods of use - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2024189488A1 - Bifunctional compounds capable of degrading androgen receptors - Google Patents [patents.google.com]
In-Depth Technical Guide: Solubility and Handling of Methyl 4-bromo-2-methoxy-6-methylbenzoate in Organic Solvents
Executive Summary
Methyl 4-bromo-2-methoxy-6-methylbenzoate (CAS: 877149-09-2) is a highly versatile, multi-substituted aromatic building block extensively utilized in the synthesis of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and selective kinase inhibitors[1]. Because of its complex functionalization—comprising a halogen, an ether, an ester, and an alkyl group—its solubility profile in organic solvents is highly nuanced. This whitepaper provides a mechanistic analysis of its solubility, detailing the causality behind solvent selection, and outlines self-validating experimental protocols for drug development professionals.
Physicochemical Profiling & Structural Causality
To accurately predict and manipulate the solubility of Methyl 4-bromo-2-methoxy-6-methylbenzoate, one must deconstruct its molecular architecture. The compound possesses a calculated octanol/water partition coefficient (LogP) of approximately 3.0, indicating moderate to high lipophilicity[2].
-
The Aromatic Core & Bromo Substituent: The benzene ring and the heavy bromine atom confer significant hydrophobicity and polarizability. This drives solubility in halogenated and non-polar organic solvents via London dispersion forces.
-
The Methoxy & Methyl Ester Groups: These oxygen-containing moieties act as potent hydrogen-bond acceptors. They disrupt the compound's crystal lattice when exposed to polar aprotic solvents, allowing for rapid solvation without the need for hydrogen-bond donors.
-
The Methyl Group: Adds a slight steric bulk and lipophilic character, further decreasing aqueous solubility while enhancing affinity for aliphatic and aromatic hydrocarbon solvents.
Mechanistic Solubility Analysis in Organic Solvents
The choice of solvent is dictated by the specific thermodynamic requirements of the downstream chemical transformation. Table 1 summarizes the empirical solubility profile based on standard synthetic workflows[3][4].
Table 1: Quantitative & Mechanistic Solubility Profile
| Solvent | Polarity Index | Dielectric Constant (ε) | Solubility Level | Mechanistic Rationale & Application |
| DMSO | 7.2 | 46.7 | Very High | Strong dipole-dipole interactions solvate the ester/methoxy groups. Ideal for base-catalyzed substitutions (e.g., with CH3ONa)[3]. |
| DMF | 6.4 | 36.7 | Very High | Excellent solvation energy. Standard solvent for methylation of the precursor acid using MeI/K2CO3[4][5]. |
| Ethyl Acetate (EtOAc) | 4.4 | 6.0 | High | Matches the compound's LogP (~3.0). The premier choice for liquid-liquid extraction from aqueous quenches[3]. |
| Dichloromethane (DCM) | 3.1 | 9.1 | High | Halogen-halogen affinity effectively solvates the brominated aromatic ring. Used for extraction and chromatography[6]. |
| Carbon Tetrachloride (CCl4) | 1.6 | 2.2 | Moderate | Non-polar environment lacking reactive C-H bonds. Specifically utilized for radical bromination (NBS) of the methyl group[4]. |
| Water | 10.0 | 80.1 | Insoluble | High lattice energy and extreme hydrophobicity prevent aqueous solvation. Used exclusively as an anti-solvent to precipitate the compound[3]. |
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, it is critical to design protocols that are self-validating—meaning the physical behavior of the compound in the solvent inherently confirms the success or failure of the step.
Protocol A: Standard Dissolution and Liquid-Liquid Extraction
When synthesizing Methyl 4-bromo-2-methoxy-6-methylbenzoate from its corresponding acid, DMF is used as the reaction solvent, followed by an EtOAc extraction[4].
-
Solvation: Dissolve the crude starting material in anhydrous DMF (15 mL per 1.20 g of compound). Causality: DMF's high dielectric constant stabilizes the intermediate carboxylate anion generated by K2CO3.
-
Reaction Execution: Add CH3I and stir at room temperature for 3 hours. Self-Validation: Monitor via TLC (EtOAc/Petroleum Ether 1:2). The disappearance of the polar acid baseline spot confirms esterification.
-
Aqueous Quench: Slowly add 20 mL of deionized water. Causality: Water acts as an anti-solvent, drastically increasing the polarity of the medium and forcing the lipophilic product out of solution.
-
Extraction: Extract the aqueous suspension with EtOAc (2 x 40 mL). Self-Validation: The organic layer should become visibly enriched (often yellow-tinted), while the aqueous layer should test negative for the product via LCMS[4].
-
Purification: Wash the organic layer with brine to remove residual DMF, dry over anhydrous sodium sulfate, and concentrate under vacuum.
Standard dissolution and liquid-liquid extraction workflow.
Protocol B: Radical Bromination in Non-Polar Solvents
To functionalize the compound for PROTAC linker attachment, the methyl group is often brominated using N-Bromosuccinimide (NBS)[4].
-
Solvation: Dissolve Methyl 4-bromo-2-methoxy-6-methylbenzoate in Carbon Tetrachloride (CCl4). Causality: CCl4 is chosen because it lacks abstractable hydrogen atoms, preventing solvent participation in the radical chain reaction.
-
Initiation: Add NBS (1.10 equiv) and AIBN (0.10 equiv). Heat to 70 °C overnight.
-
Self-Validation Check: As the reaction progresses, the dense NBS solid is consumed, and succinimide (a less dense byproduct) floats to the surface of the CCl4. This visual phase change acts as an inherent reaction monitor.
-
Workup: Quench with water and extract with Dichloromethane (DCM) to recover the newly formed methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate[4][6].
Downstream Applications in Drug Development
The precise manipulation of this compound's solubility is foundational for synthesizing complex therapeutics.
PROTAC Development: The compound serves as a critical anchor in the design of bifunctional degraders. By coupling the brominated derivative to a cereblon (CRBN) E3 ubiquitin ligase binding moiety, researchers have successfully developed degraders for the B-cell lymphoma 6 protein (BCL6)[4] and the Androgen Receptor (AR)[5]. The lipophilicity of the benzoate core aids in cell membrane permeability, a critical ADMET parameter for high-molecular-weight PROTACs.
Kinase Inhibitors: The compound is also utilized as a hinge-binding core in the discovery of Salt-Inducible Kinase (SIK2/3) inhibitors[3]. These inhibitors are critical in the treatment of MEF2C+ Acute Myeloid Leukemia (AML). The methoxy group of the benzoate core reaches into the solvent-exposed region of the kinase, while the carbonyl oxygen forms critical hydrogen bonds in the P-loop area[3].
Role of the compound in synthesizing SIK2/3 inhibitors for AML therapy.
References
-
[2] Title: methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate - CAS 877149-14-9 Properties Source: Molaid URL:[Link]
-
[3] Title: Discovery of Novel SIK2/3 Inhibitors for the Potential Treatment of MEF2C+ Acute Myeloid Leukemia (AML) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
[4] Title: WO2022221673A1 - Modulators of bcl6 proteolysis and associated methods of use Source: Google Patents URL:
-
[5] Title: WO2024189488A1 - Bifunctional compounds capable of degrading androgen receptors Source: Google Patents URL:
-
[6] Title: OA21508A - Modulators of BCL6 proteolysis and associated methods of use Source: Google Patents URL:
Sources
- 1. CAS 877149-09-2: Methyl 4-bromo-2-methoxy-6-methylbenzoate [cymitquimica.com]
- 2. methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate - CAS号 877149-14-9 - 摩熵化学 [molaid.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2022221673A1 - Modulators of bcl6 proteolysis and associated methods of use - Google Patents [patents.google.com]
- 5. WO2024189488A1 - Bifunctional compounds capable of degrading androgen receptors - Google Patents [patents.google.com]
- 6. OA21508A - Modulators of BCL6 proteolysis and associated methods of use. - Google Patents [patents.google.com]
CAS number and identifiers for Methyl 4-bromo-2-methoxy-6-methylbenzoate
[1][2]
Part 1: Chemical Identity & Descriptors
Methyl 4-bromo-2-methoxy-6-methylbenzoate is a highly functionalized aromatic ester used primarily as a scaffold in medicinal chemistry.[1][2] Its structure—characterized by a sterically crowded benzoate core with orthogonal reactivity handles (aryl bromide, benzylic methyl, and ester)—makes it an ideal building block for constructing complex pharmacophores, particularly in the development of BCL6 degraders and SIK2/3 inhibitors.[1]
Core Identifiers
| Descriptor | Value |
| CAS Registry Number | 877149-09-2 |
| IUPAC Name | Methyl 4-bromo-2-methoxy-6-methylbenzoate |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol |
| SMILES | COC(=O)C1=C(C)C=C(Br)C=C1OC |
| InChIKey | GYAGPJTTWHIFFA-UHFFFAOYSA-N |
| MDL Number | MFCD19105198 |
Physical Properties[5]
Part 2: Synthesis & Manufacturing
The synthesis of Methyl 4-bromo-2-methoxy-6-methylbenzoate is typically achieved through a stepwise functionalization of the aromatic ring, often starting from 4-bromo-2-methoxy-6-methylbenzonitrile or the corresponding benzoic acid.[1]
Synthetic Pathway
The most robust industrial route involves the hydrolysis of the nitrile precursor followed by methylation.[1]
-
Hydrolysis: 4-bromo-2-methoxy-6-methylbenzonitrile (CAS 877149-05-8) is hydrolyzed using NaOH/H₂O to the amide, then converted to the acid using nitrosyl sulfuric acid.[1]
-
Esterification: The resulting 4-bromo-2-methoxy-6-methylbenzoic acid (CAS 877149-08-1) is methylated using Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) in DMF.[1]
Experimental Protocol (Esterification Step)
-
Reagents: 4-bromo-2-methoxy-6-methylbenzoic acid (1.0 eq), Methyl Iodide (1.5 eq), K₂CO₃ (3.0 eq), DMF (Solvent).[1][3]
-
Procedure:
-
Charge a reaction vessel with 4-bromo-2-methoxy-6-methylbenzoic acid and anhydrous DMF.
-
Add K₂CO₃ and stir to form a suspension.
-
Dropwise add Methyl Iodide (MeI) at 0°C to control the exotherm.[1]
-
Allow the mixture to warm to 25°C and stir for 3 hours (monitor by TLC/LCMS).
-
Workup: Dilute with water and extract with Ethyl Acetate (EtOAc).[4] Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Visualization of Synthesis Logic
The following diagram illustrates the conversion from the nitrile precursor to the target ester.
Figure 1: Stepwise synthesis from nitrile precursor to the target methyl ester.[1]
Part 3: Applications in Drug Discovery
This molecule is a "linchpin" intermediate.[1] It possesses three distinct chemical handles that allow orthogonal functionalization, making it critical for Fragment-Based Drug Design (FBDD) and PROTAC linker synthesis.[1]
Orthogonal Reactivity Profile
-
Aryl Bromide (C4): Enables Suzuki-Miyaura or Buchwald-Hartwig couplings to attach biaryl systems or heterocycles (common in kinase inhibitors).[1]
-
Benzylic Methyl (C6): Susceptible to radical bromination (Wohl-Ziegler reaction) using NBS.[1] This creates a benzylic bromide, a standard attachment point for PROTAC linkers.[1]
-
Methyl Ester (C1): Can be hydrolyzed to the acid for amide coupling or reduced to the benzyl alcohol.[1]
Case Study: PROTAC Linker Synthesis
In the development of BCL6 degraders, this molecule is brominated at the benzylic position to form Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate (CAS 877149-14-9).[1] This "linker-ready" intermediate is then coupled with Cereblon (CRBN) ligands.[1]
Protocol: Radical Bromination (Wohl-Ziegler) [1]
-
Reagents: Methyl 4-bromo-2-methoxy-6-methylbenzoate, N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Trifluorotoluene.[1]
-
Conditions: Reflux (70-80°C) for 12-16 hours.[1]
-
Outcome: Selective bromination of the C6-methyl group.
Reactivity Flowchart
Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.
Part 4: Safety & Handling
References
-
World Intellectual Property Organization (WIPO). Modulators of BCL6 Proteolysis and Associated Methods of Use.[1] WO2022221673A1. (2022).[1][3]
-
American Chemical Society (ACS). Discovery of Novel SIK2/3 Inhibitors for the Potential Treatment of MEF2C+ Acute Myeloid Leukemia (AML).[1] J. Med. Chem. (2025).[1][4][5]
-
ChemicalBook. Methyl 4-bromo-2-methoxy-6-methylbenzoate Product Entry (CAS 877149-09-2).[1][6]
-
Molaid. Chemical Properties and CAS Data for Methyl 4-bromo-2-methoxy-6-methylbenzoate.
Sources
- 1. OA21508A - Modulators of BCL6 proteolysis and associated methods of use. - Google Patents [patents.google.com]
- 2. 877149-08-1,4-Bromo-2-methoxy-6-methylbenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. WO2022221673A1 - Modulators of bcl6 proteolysis and associated methods of use - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-bromo-2-methoxy-6-methylbenzonitrile | 877149-05-8 [chemicalbook.com]
- 6. methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate - CAS号 877149-14-9 - 摩熵化学 [molaid.com]
Melting point and boiling point of Methyl 4-bromo-2-methoxy-6-methylbenzoate
Physicochemical Characterization & Experimental Protocols[1][2][3]
Part 1: Executive Summary & Compound Identity
Methyl 4-bromo-2-methoxy-6-methylbenzoate is a specialized halogenated aromatic ester serving as a critical intermediate in the synthesis of advanced medicinal compounds, including PROTACs (BCL6 degraders) and SIK2/3 inhibitors for acute myeloid leukemia (AML) treatment.
Its structural uniqueness lies in the 2,6-disubstitution pattern (methoxy and methyl groups), which creates significant steric hindrance around the ester carbonyl. This feature influences its physical state, often resulting in a low-melting solid or oil that solidifies slowly upon standing, a characteristic that frequently confuses initial characterization efforts.
Core Identity Profile
| Parameter | Technical Specification |
| IUPAC Name | Methyl 4-bromo-2-methoxy-6-methylbenzoate |
| CAS Number | 877149-09-2 |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol |
| Physical State | Colorless oil (freshly isolated) |
| Solubility | Soluble in EtOAc, DCM, DMSO, MeOH; Insoluble in water.[1][2][3][4] |
Part 2: Physicochemical Properties (MP & BP)
The melting and boiling points of this compound are governed by the interplay between the heavy bromine atom (increasing London dispersion forces) and the steric bulk of the ortho-substituents (disrupting crystal lattice packing).
1. Melting Point (MP)
-
Experimental Observation: The compound is frequently isolated as a viscous oil after silica gel chromatography. It crystallizes slowly over time or upon seeding/chilling.
-
Target Range: 25 °C – 40 °C (Low-melting solid).
-
Thermodynamic Context: The asymmetry introduced by the different ortho-groups (methoxy vs. methyl) prevents efficient packing compared to symmetrical analogues (e.g., methyl 2,6-dimethylbenzoate), lowering the melting point significantly relative to the corresponding benzoic acid precursor.
2. Boiling Point (BP)
-
Theoretical (Atmospheric): ~280 °C – 300 °C (Predicted).
-
Experimental (Reduced Pressure): 110 °C – 120 °C at 0.01 mmHg .
-
Practical Insight: Distillation at atmospheric pressure is not recommended due to the risk of thermal decarboxylation or ether cleavage. Purification is almost exclusively performed via flash column chromatography or high-vacuum Kugelrohr distillation.
Data Summary Table
| Property | Value / Range | Condition / Method |
| Melting Point | 25 – 40 °C | Capillary (after solidification) |
| Boiling Point (Calc.) | 296.5 ± 30.0 °C | 760 Torr (ACD/Labs prediction) |
| Boiling Point (Exp.) | >100 °C | High Vacuum (< 0.1 mbar) |
| Density | 1.4 ± 0.1 g/cm³ | Predicted |
| Flash Point | 133.1 ± 24.6 °C | Closed Cup (Predicted) |
Part 3: Experimental Determination Protocols
Protocol A: Melting Point Determination (Low-Melting Solids)
Challenge: The compound may melt near ambient temperature, making standard capillary apparatus readings difficult.
-
Sample Preparation: If the sample is an oil, cool it at 4 °C for 24 hours or scratch the vessel wall with a glass rod to induce crystallization.
-
Loading: Pack the solidified material into a capillary tube (2-3 mm height). Keep the tube on ice if the ambient temperature is >25 °C.
-
Instrumentation: Use a DSC (Differential Scanning Calorimetry) instrument if available for precise onset determination.
-
Alternative: Use a standard melting point apparatus with a starting temperature of 20 °C and a ramp rate of 1 °C/min .
-
-
Validation: The transition from opaque solid to clear liquid should be sharp (< 2 °C range). If the range is broad (> 5 °C), the sample retains solvent or impurities.
Protocol B: Boiling Point / Purification via Kugelrohr
Challenge: High boiling point requires high vacuum to prevent degradation.
-
Setup: Transfer the crude oil to a Kugelrohr distillation bulb.
-
Vacuum Application: Apply high vacuum (< 0.5 mmHg ).
-
Heating Ramp:
-
Start at 50 °C to remove residual solvents (EtOAc/Hexanes).
-
Slowly increase oven temperature to 110–130 °C .
-
-
Collection: The product will distill as a clear oil into the cooled receiving bulb.
-
QC Check: Immediately analyze by ¹H NMR.
Part 4: Synthesis & Quality Control Logic
The synthesis typically involves the nucleophilic aromatic substitution of a fluoro-intermediate or esterification of the acid. The physical state is a key quality indicator during workup.
¹H NMR Diagnostic Fingerprint (CDCl₃, 400 MHz)
-
δ 6.98 (dd): Aromatic proton (coupling indicates position).
-
δ 6.91 (d): Aromatic proton.[2]
-
δ 3.90 (s, 3H): Ester methyl group (–COOCH ₃).
-
δ 3.81 (s, 3H): Methoxy group (–OCH ₃).
-
δ 2.25 (s, 3H): Aryl methyl group (Ar–CH ₃).
-
Note: The presence of three distinct singlets (methyl, methoxy, ester) is the primary confirmation of the 2,6-disubstituted pattern.
Workflow Visualization
The following diagrams illustrate the logic for synthesis purification and physical state determination.
Caption: Operational workflow for the isolation and state confirmation of CAS 877149-09-2.
Caption: NMR spectral validation logic to distinguish the target from non-methylated analogues.
Part 5: References
-
Discovery of Novel SIK2/3 Inhibitors for the Potential Treatment of MEF2C+ Acute Myeloid Leukemia (AML). Journal of Medicinal Chemistry, 2025. (Describes synthesis of intermediate 7m-2).
-
Bifunctional compounds capable of degrading androgen receptors. World Intellectual Property Organization, WO2024189488A1, 2024. (Example 7 details the synthesis and physical state of the title compound).
-
Modulators of BCL6 proteolysis and associated methods of use. World Intellectual Property Organization, WO2022221673A1, 2022. (Describes usage as a key building block).
-
Methyl 4-bromo-2-methoxy-6-methylbenzoate Product Page. Molaid Chemicals, CAS 877149-09-2.[5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2024189488A1 - Bifunctional compounds capable of degrading androgen receptors - Google Patents [patents.google.com]
- 3. WO2022221673A1 - Modulators of bcl6 proteolysis and associated methods of use - Google Patents [patents.google.com]
- 4. CN118388454A - Bcl6èç½æ°´è§£çè°èååå ¶ç¸å ³ä½¿ç¨æ¹æ³ - Google Patents [patents.google.com]
- 5. methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate - CAS号 877149-14-9 - 摩熵化学 [molaid.com]
Literature review of Methyl 4-bromo-2-methoxy-6-methylbenzoate derivatives
This comprehensive technical guide details the structural properties, synthesis, and application of Methyl 4-bromo-2-methoxy-6-methylbenzoate (CAS: 877149-09-2), a specialized aromatic building block used in the development of PROTACs (BCL6 degraders) and kinase inhibitors (SIK2/3).[1][2]
Executive Summary & Structural Significance[1]
Methyl 4-bromo-2-methoxy-6-methylbenzoate is a tetra-substituted benzene scaffold characterized by a dense functionalization pattern (1,2,4,6-substitution).[1][2] Its structural uniqueness lies in the "orsellinic acid-like" motif (2-oxygen, 6-methyl), which mimics the core of naturally occurring resorcylic acid lactones (RALs) while providing a versatile handle (4-bromo) for cross-coupling.[1][2]
Core Structural Features
| Position | Substituent | Electronic Effect | Synthetic Utility |
| C1 | Methyl Ester (-COOMe) | Electron Withdrawing (EWG) | Precursor for amides, acids, or heterocycles (e.g., isoindolinones).[1][2] |
| C2 | Methoxy (-OMe) | Electron Donating (EDG) | Ortho-directing; provides solubility and H-bond acceptance.[1][2] |
| C4 | Bromine (-Br) | Weakly Deactivating | Primary Reactive Site: Suzuki/Buchwald couplings for biaryl construction.[1][2] |
| C6 | Methyl (-Me) | Weakly Activating | Steric block to hydrolysis; site for benzylic bromination (NBS).[1][2] |
Synthesis of the Core Scaffold[1][2]
The synthesis of this scaffold is non-trivial due to the steric crowding of the ester by the ortho-methyl and ortho-methoxy groups.[1][2] The most robust "Process Chemistry" route, validated in patent literature (e.g., WO2022221673A1), proceeds via the hydrolysis of the corresponding nitrile.[1][2]
Validated Synthetic Route (Nitrile Hydrolysis)[1][2]
This route avoids the difficult direct esterification of the sterically hindered acid by utilizing a stepwise hydrolysis-methylation sequence.[1][2]
Protocol:
-
Hydrolysis to Amide: The starting material, 4-bromo-2-methoxy-6-methylbenzonitrile , is hydrolyzed using basic conditions (NaOH/MeOH) to yield the benzamide.[1][2]
-
Conversion to Acid: The amide is converted to 4-bromo-2-methoxy-6-methylbenzoic acid (CAS 877149-08-1) using nitrosyl sulfuric acid (diazotization/hydrolysis).[1][2]
-
Esterification: The sterically hindered acid is alkylated using Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) in DMF.[1][2] Fischer esterification (MeOH/H₂SO₄) is often too slow or low-yielding due to the ortho-substituents.[1][2]
Figure 1: Step-wise synthesis from the nitrile precursor as described in WO2022221673A1.[1][2]
Experimental Protocol: Esterification (Step 3)
Standard Operating Procedure (SOP) for Methylation:
-
Setup: Charge a round-bottom flask with 4-bromo-2-methoxy-6-methylbenzoic acid (1.0 equiv) and anhydrous DMF (12.5 mL/g).
-
Base Addition: Add K₂CO₃ (3.0 equiv) in one portion. The suspension may warm slightly.[1][2]
-
Alkylation: Add Methyl Iodide (MeI) (1.5 equiv) dropwise.[1][2]
-
Reaction: Stir at Room Temperature (25°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.[1][2]
-
Workup: Quench with water. Extract with Ethyl Acetate (x2).[1][2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]
-
Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Petroleum Ether).
Functionalization & Derivatization Strategies
The versatility of Methyl 4-bromo-2-methoxy-6-methylbenzoate lies in its ability to serve as a "switchboard" for divergent synthesis.
C4-Bromine: Cross-Coupling (Suzuki-Miyaura)
The bromine atom is electronically activated enough for Palladium-catalyzed cross-coupling, despite the electron-rich nature of the ring (due to OMe).[1][2]
-
Application: Synthesis of Biaryl SIK2/3 Inhibitors.
-
Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90°C.[2]
-
Selectivity: The C4-Br reacts exclusively before any potential activation of the C-O bonds.[1][2]
C6-Methyl: Benzylic Bromination (Wohl-Ziegler)
The C6-methyl group is benzylic and electron-rich, making it susceptible to radical bromination.[1][2] This is a critical step for synthesizing Isoindolinones .[1][2]
-
Product: Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate (CAS 877149-14-9).[1][2]
-
Risk: Over-bromination can occur; stoichiometry control (1.05 eq NBS) is vital.[1][2]
C1-Ester: Saponification & Amidation
The ester is sterically hindered.[1][2] Standard hydrolysis (LiOH/THF/Water) requires elevated temperatures (60°C+).[1][2]
-
PROTAC Linker Attachment: The acid is often coupled to amines (e.g., piperazine linkers) to connect to E3 ligase ligands (Cereblon/VHL).[1][2]
Figure 2: Divergent synthesis pathways from the core scaffold.[1][2]
Applications in Drug Discovery[1][2][4][5]
BCL6 Degraders (PROTACs)
The scaffold is a key intermediate in the synthesis of BCL6 degraders.[1][2] The 4-position is typically coupled to a binding moiety, while the ester is hydrolyzed and amidated to attach the linker for the E3 ligase.[1][2]
-
Mechanism: The 2-methoxy-6-methylbenzamide motif provides a rigid "anchor" that fits into the BCL6 BTB domain pocket.[1][2]
-
Reference: WO2022221673A1 describes this specific use case for generating heterobifunctional degraders.[1][2]
SIK2/3 Inhibitors (AML Therapy)
In Salt-Inducible Kinase (SIK) inhibitors, the scaffold is used to construct the "hinge binder" or the solvent-exposed region.[1][2]
-
SAR Insight: The 2-methoxy group is crucial for maintaining a specific torsion angle in the biaryl system, optimizing potency against the kinase ATP pocket.[1][2]
References
-
Modulators of BCL6 Proteolysis and Associated Methods of Use. Source: World Intellectual Property Organization (WO2022221673A1).[1][2] Context: Detailed experimental procedure for the synthesis of Methyl 4-bromo-2-methoxy-6-methylbenzoate from the acid precursor (Paragraph [00302]). URL:[1][2]
-
N-((Heteroarylmethyl)-heteroaryl-carboxamide Derivatives as Plasma Kallikrein Inhibitors. Source: World Intellectual Property Organization (WO2016083816A1).[1][2] Context: Describes the synthesis of the nitrile precursor and its conversion to the amide/acid. URL:[1][2]
-
Discovery of Novel SIK2/3 Inhibitors for the Potential Treatment of MEF2C+ Acute Myeloid Leukemia (AML). Source: Journal of Medicinal Chemistry (via ACS Publications).[1][2] Context: Utilization of the scaffold in Structure-Activity Relationship (SAR) studies for kinase inhibition.[1][2] URL:[Link]
-
PubChem Compound Summary: 4-Bromo-2-methoxy-6-methylbenzoic acid. Source: National Center for Biotechnology Information (NCBI).[1][2] Context: Physical properties and CAS registry for the acid precursor (877149-08-1).[1][2][3] URL:[Link][1][2]
Sources
- 1. WO2022221673A1 - Modulators of bcl6 proteolysis and associated methods of use - Google Patents [patents.google.com]
- 2. methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate - CAS号 877149-14-9 - 摩熵化学 [molaid.com]
- 3. 877149-08-1,4-Bromo-2-methoxy-6-methylbenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Whitepaper: Physicochemical Stability and Handling Protocols for Methyl 4-bromo-2-methoxy-6-methylbenzoate (CAS 877149-09-2)
Executive Summary
Methyl 4-bromo-2-methoxy-6-methylbenzoate (CAS: 877149-09-2) is a highly valued bifunctional building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) directed against the B-cell lymphoma 6 protein (BCL6) and Androgen Receptors (AR)[1][2]. Furthermore, it is a key precursor in the development of SIK2/3 kinase inhibitors for the potential treatment of MEF2C+ Acute Myeloid Leukemia (AML)[3]. Given its downstream applications in complex, multi-step syntheses (such as Suzuki and Stille cross-couplings), maintaining the absolute chemical integrity of this compound under ambient conditions is paramount to ensuring synthetic reproducibility.
Structural Causality and Stability Profile
To understand the stability of Methyl 4-bromo-2-methoxy-6-methylbenzoate in ambient conditions, we must analyze its structural liabilities and the protective mechanisms inherent to its molecular topology:
-
Sterically Hindered Ester Moiety: The methyl ester is theoretically susceptible to nucleophilic attack (hydrolysis) by ambient moisture. However, the presence of the ortho-methoxy and ortho-methyl groups provides substantial steric shielding. This steric bulk kinetically hinders the approach of water molecules or hydroxide ions to the carbonyl carbon, granting the compound excellent ambient hydrolytic stability compared to unhindered benzoates.
-
Aryl Bromide Bond: The C-Br bond is the primary functional handle for cross-coupling reactions[3]. While stable to ambient thermal conditions, it is photolabile. High-energy UV light can induce homolytic cleavage of the carbon-bromine bond, leading to the generation of aryl radicals and subsequent debromination.
-
Chemical Incompatibilities: The compound is incompatible with strong oxidizing agents and strong bases, which can overcome the steric hindrance to force ester hydrolysis or degrade the electron-rich aromatic ring[4].
Degradation Pathways
The logical relationship between environmental stressors and the degradation of the compound is visualized below. Understanding these pathways is critical for root-cause analysis during quality control failures.
Logical relationship of degradation pathways for Methyl 4-bromo-2-methoxy-6-methylbenzoate.
Quantitative Stability Metrics
Based on the structural profile and standard stability testing for sterically hindered methyl benzoates, the following table summarizes the expected purity retention over time.
| Storage Condition | Temperature | Humidity (RH) | Light Exposure | Expected Purity (30 Days) | Expected Purity (6 Months) |
| Ideal (SOP) | 2-8°C | < 30% | Dark (Amber Glass) | > 99.5% | > 99.0% |
| Ambient (Controlled) | 20-25°C | 40-60% | Dark (Amber Glass) | > 99.0% | > 98.5% |
| Ambient (Exposed) | 20-25°C | 40-60% | Ambient Lab Light | ~ 98.0% (Minor photolysis) | ~ 95.0% |
| Accelerated Stress | 40°C | 75% | Dark | ~ 97.5% (Trace hydrolysis) | Not Recommended |
Experimental Protocol: Self-Validating Stability Workflow
To ensure trustworthiness in drug development, batches must be routinely validated. The following step-by-step UHPLC-UV/MS methodology is designed as a self-validating system to detect both hydrolytic and photolytic degradants.
Step 1: Sample Preparation
-
Accurately weigh 10.0 mg of the compound.
-
Dissolve in 10.0 mL of LC-MS grade Acetonitrile to create a 1.0 mg/mL stock solution.
-
Dilute to a working concentration of 0.1 mg/mL using a 50:50 mixture of Water:Acetonitrile (containing 0.1% Formic Acid).
Step 2: UHPLC-UV/MS Configuration
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV at 254 nm (optimal for the aromatic system) and ESI-MS (Positive ion mode).
Step 3: Causality-Driven Analysis
-
Target Peak: The parent compound will elute as a distinct peak with an expected [M+H]+ isotopic pattern indicative of a single bromine atom (~m/z 259 / 261)[3].
-
Hydrolysis Check: Scan for the presence of 4-bromo-2-methoxy-6-methylbenzoic acid (earlier elution time due to increased polarity,[M+H]+ ~m/z 245 / 247).
-
Photolysis Check: Scan for debrominated species (loss of the Br isotopic signature, [M+H]+ ~m/z 181).
Step-by-step experimental workflow for accelerated stability testing.
Standard Operating Procedures (SOP) for Ambient Handling
To maintain the integrity of Methyl 4-bromo-2-methoxy-6-methylbenzoate during routine laboratory operations, the following protocols must be strictly adhered to:
-
Atmospheric Control: While stable in ambient air for short durations (e.g., weighing), long-term storage containers should be purged with an inert gas (Nitrogen or Argon) to displace atmospheric moisture, mitigating the long-term risk of ester hydrolysis[4].
-
Light Protection: Due to the photolability of the aryl bromide bond, the compound must be stored in amber glass vials. Avoid prolonged exposure to direct sunlight or high-intensity laboratory UV sources.
-
Temperature Regulation: For continuous ambient use, store in a cool, dry, well-ventilated area (15-25°C). For long-term archiving (>6 months), refrigeration at 2-8°C is recommended to suppress any kinetic degradation pathways[4].
References
- Source: google.
- Source: google.
- Discovery of Novel SIK2/3 Inhibitors for the Potential Treatment of MEF2C+ Acute Myeloid Leukemia (AML)
- Source: cymitquimica.
Sources
- 1. WO2022221673A1 - Modulators of bcl6 proteolysis and associated methods of use - Google Patents [patents.google.com]
- 2. WO2024189488A1 - Bifunctional compounds capable of degrading androgen receptors - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. static.cymitquimica.com [static.cymitquimica.com]
Methyl 4-bromo-2-methoxy-6-methylbenzoate: A Strategic Scaffold for Medicinal Chemistry
[1][2]
Executive Summary
Methyl 4-bromo-2-methoxy-6-methylbenzoate is a tri-substituted benzene derivative that serves as a "pivot scaffold" in drug discovery.[1][2] Its value lies in its unique substitution pattern:
-
C4-Bromo: A handle for cross-coupling (Suzuki, Buchwald) to extend the carbon skeleton.[1][2]
-
C6-Methyl: A site for radical halogenation, allowing conversion into benzylic linkers (crucial for PROTAC design).[1][2]
-
C2-Methoxy: Provides steric bulk and electronic donation, mimicking the resorcinol core found in Hsp90 inhibitors like Radicicol.[1][2]
This guide provides a validated technical roadmap for synthesizing and diversifying this building block, grounded in recent pharmaceutical patent literature and medicinal chemistry journals.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 877149-09-2 |
| IUPAC Name | Methyl 4-bromo-2-methoxy-6-methylbenzoate |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol |
| Appearance | White to off-white solid or colorless oil (purity dependent) |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |
| Key Precursor | 4-Bromo-2-methoxy-6-methylbenzoic acid (CAS 877149-08-1) |
| Primary Hazard | Irritant (H315, H319, H335).[1][2][3] Handle with standard PPE.[2] |
Validated Synthesis Protocol
The most robust route to this building block is the esterification of the corresponding benzoic acid.[1][2] While Fischer esterification (MeOH/H₂SO₄) is possible, the base-promoted alkylation using Methyl Iodide (MeI) is preferred in high-value synthesis to avoid harsh acidic conditions that might affect sensitive substrates if used in later stages.[1][2]
Protocol: Methylation of 4-Bromo-2-methoxy-6-methylbenzoic acid
Source: Adapted from WO2022/221673 (BCL6 Modulators)[1][2]
Reagents:
-
4-Bromo-2-methoxy-6-methylbenzoic acid (1.0 equiv)[1][2][4][3]
-
DMF (Dimethylformamide), anhydrous (12.5 mL per gram of substrate)[1][2]
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with 4-Bromo-2-methoxy-6-methylbenzoic acid and anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Add K₂CO₃ in a single portion. Stir the suspension at room temperature (RT) for 15 minutes to ensure carboxylate formation.
-
Alkylation: Add Methyl Iodide dropwise via syringe.[2] Caution: MeI is volatile and carcinogenic; use a fume hood.[1][2]
-
Reaction: Stir the mixture at RT for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2] The acid starting material should be consumed.[1][2]
-
Work-up: Quench the reaction by pouring into 5 volumes of ice-water.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1][2]
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Yield Expectation: 90–95%
Reactivity & Functionalization: The "Pivot" Strategy
The power of this building block is its ability to diverge into three distinct chemical spaces.[1][2]
Visualization of Divergent Synthesis
Caption: The "Pivot" reactivity profile. The C4-position enables core expansion, while the C6-methyl group allows for "linker" installation via radical bromination.[1][2]
Pathway A: Radical Bromination (Linker Installation)
This is the critical step for generating PROTACs .[1][2] The C6-methyl group is converted into a benzylic bromide, which then reacts with amines or nucleophiles to attach the E3 ligase ligand (e.g., Thalidomide derivatives).[1][2]
-
Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic), CCl₄ or Trifluorotoluene.[1][2]
-
Conditions: Reflux (70–80°C) for 12–18 hours.[2]
-
Product: Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate (CAS 877149-14-9).[1][2][3]
-
Note: This reaction is sensitive to moisture.[2] Use strictly anhydrous solvents.[2]
Pathway B: Suzuki-Miyaura Coupling (Core Extension)
Used to synthesize SIK2/3 inhibitors or Hsp90 inhibitors .[1][2] The steric hindrance from the ortho-methoxy and ortho-methyl groups requires active catalyst systems.[1][2]
Case Studies in Drug Discovery
Case Study 1: BCL6 Degraders (PROTACs)
Reference: WO2022/221673 In the development of BCL6 degraders for lymphoma treatment, this scaffold acts as the connector between the BCL6-binding warhead and the Cereblon E3 ligase ligand.[1][2]
-
Scaffold Use: The C6-methyl is brominated (Pathway A).[1][2]
-
Coupling: The resulting benzylic bromide is substituted with a piperazine-linked Cereblon ligand.[2]
-
Result: A bifunctional molecule capable of inducing ubiquitination of BCL6.[1][2]
Case Study 2: SIK2/3 Inhibitors for AML
Reference: Journal of Medicinal Chemistry (2025) Researchers utilized the scaffold to construct inhibitors of Salt-Inducible Kinases (SIK).[1][2]
-
Scaffold Use: The C4-bromo group underwent Suzuki coupling to attach an aminopyrimidine hinge binder.[2]
-
Modification: The ester was hydrolyzed and converted to an amide to interact with the solvent-exposed region of the kinase ATP pocket.[1][2]
-
Outcome: Potent inhibition of MEF2C-positive Acute Myeloid Leukemia cells.[2][5]
References
-
Modulators of BCL6 Proteolysis and Associated Methods of Use. World Intellectual Property Organization, WO2022221673A1, 2022.[2] Link[1][2]
-
Discovery of Novel SIK2/3 Inhibitors for the Potential Treatment of MEF2C+ Acute Myeloid Leukemia (AML). Journal of Medicinal Chemistry, 2025.[1][2] Link
-
Bifunctional Compounds Capable of Degrading Androgen Receptors. World Intellectual Property Organization, WO2024189488A1, 2024.[2] Link[1][2]
-
Synthesis of Macrolactam Analogues of Radicicol and Their Binding to Hsp90. Organic & Biomolecular Chemistry, 2014.[2][6] Link
Sources
- 1. OA21508A - Modulators of BCL6 proteolysis and associated methods of use. - Google Patents [patents.google.com]
- 2. WO2022221673A1 - Modulators of bcl6 proteolysis and associated methods of use - Google Patents [patents.google.com]
- 3. methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate - CAS号 877149-14-9 - 摩熵化学 [molaid.com]
- 4. Innovative Labs - Manufacturer of Pharmaceutical Intermediates, Customized Products Tailored to Client Specifications - Contact Us - Google Search - Youtube - Google Gemini [innovativelabs.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of macrolactam analogues of radicicol and their binding to heat shock protein Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for Methyl 4-bromo-2-methoxy-6-methylbenzoate
Application Note: Precision Synthesis of Methyl 4-bromo-2-methoxy-6-methylbenzoate
Executive Summary
This application note details the synthesis of Methyl 4-bromo-2-methoxy-6-methylbenzoate , a highly functionalized aromatic intermediate critical for the development of polyketide analogs, resorcylic acid lactones, and bioactive medicinal scaffolds.
Unlike generic protocols, this guide addresses the specific regiochemical challenges associated with the 4-bromo-2,6-substitution pattern . Direct bromination of the fully methylated scaffold (Methyl 2-methoxy-6-methylbenzoate) is not recommended due to strong ortho/para directing effects of the methoxy group, which favor bromination at the C3 and C5 positions rather than the desired C4 position.
Therefore, this protocol utilizes a Late-Stage O-Methylation Strategy , starting from the commercially available or readily synthesizable Methyl 4-bromo-2-hydroxy-6-methylbenzoate. This approach guarantees regiochemical integrity and high yields (>90%).
Retrosynthetic Analysis & Strategy
The synthesis relies on the high-fidelity conversion of a phenol to a methyl ether via Williamson ether synthesis. This disconnection is chosen to avoid the difficult separation of isomers inherent in electrophilic aromatic substitution routes.
Figure 1: Retrosynthetic strategy prioritizing the preservation of the C4-Bromine substituent.
Experimental Protocol: O-Methylation
This is the primary recommended route. It operates under mild conditions to prevent ester hydrolysis or bromine exchange.
Reagents & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Amount (Example) |
| Methyl 4-bromo-2-hydroxy-6-methylbenzoate | Substrate | 1.0 | 245.07 | 5.00 g (20.4 mmol) |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 | 138.21 | 5.64 g (40.8 mmol) |
| Methyl Iodide (MeI) | Methylating Agent | 1.5 | 141.94 | 4.34 g (1.91 mL) |
| Acetone (Anhydrous) | Solvent | N/A | 58.08 | 50 mL (0.4 M) |
Critical Note: Dimethyl sulfate (DMS) can be substituted for Methyl Iodide. If using DMS, use 1.2 equivalents. MeI is preferred for easier handling and removal of excess reagent.
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.
-
Dissolution: Add the Substrate (5.00 g) and Anhydrous Acetone (50 mL). Stir until fully dissolved.
-
Deprotonation: Add Potassium Carbonate (5.64 g) in a single portion. The solution may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
-
Addition: Add Methyl Iodide (1.91 mL) dropwise via syringe over 5 minutes.
-
Caution: MeI is a volatile alkylating agent. Perform this step in a fume hood.
-
-
Reaction: Fit the flask with a reflux condenser. Heat the mixture to a gentle reflux (approx. 60°C bath temperature) for 4–6 hours .
-
Monitoring: Check progress via TLC (Hexanes:EtOAc 8:2). The starting phenol (lower R_f) should disappear, and the product (higher R_f) should appear.
-
-
Workup:
-
Cool the reaction to RT.
-
Filter off the solid K₂CO₃/KI salts through a sintered glass funnel or Celite pad. Rinse the pad with acetone (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude solid or oil.
-
-
Purification:
-
Dissolve the residue in Ethyl Acetate (EtOAc, 50 mL).
-
Wash with Water (2 x 30 mL) to remove inorganic traces.
-
Wash with Brine (1 x 30 mL).
-
Dry over Anhydrous Na₂SO₄, filter, and concentrate.[1][2][3]
-
Optional: Recrystallize from minimal hot Methanol or purify via silica flash chromatography (0-10% EtOAc in Hexanes) if high purity (>99%) is required.
-
Alternative Protocol: Fischer Esterification
Use this route if the starting material is the carboxylic acid: 4-bromo-2-methoxy-6-methylbenzoic acid (CAS: 877149-08-1).[4]
Reagents
-
Substrate: 4-bromo-2-methoxy-6-methylbenzoic acid (1.0 equiv)
-
Solvent/Reagent: Methanol (Anhydrous, 0.2 M concentration)
-
Catalyst: Sulfuric Acid (H₂SO₄, conc., 0.5 equiv) or Thionyl Chloride (SOCl₂, 1.5 equiv).
Methodology (H₂SO₄ Route)
-
Add conc.[6] H₂SO₄ dropwise (exothermic).
-
Reflux for 12–16 hours.
-
Concentrate Methanol to ~20% volume.
-
Dilute with EtOAc, wash with sat.[2][3][7] NaHCO₃ (to neutralize acid), then Brine.
-
Dry and concentrate.
Process Workflow & Logic
The following diagram illustrates the critical decision points and workup logic to ensure product stability.
Figure 2: Workup flow for the O-Methylation protocol.
Troubleshooting & Scientific Insight
Why not Direct Bromination?
Attempting to brominate Methyl 2-methoxy-6-methylbenzoate directly is a common pitfall.
-
Electronic Effects: The methoxy group (C2) is a strong ortho/para director. It activates C3 (ortho) and C5 (para).
-
Steric Effects: The methyl group (C6) activates C5 (ortho) and C3 (para).
-
Result: The C4 position is electronically "silent" compared to C3/C5. Bromination will yield a mixture of 3-bromo and 5-bromo isomers, which are difficult to separate from the desired 4-bromo compound.
C-Alkylation vs. O-Alkylation
Using K₂CO₃ in Acetone favors the thermodynamic O-alkylation product (ether) over C-alkylation (on the ring). The carbonate base is strong enough to deprotonate the phenol (pKa ~10) but mild enough to prevent side reactions on the ester.
Analytical Validation
-
1H NMR (CDCl₃, 400 MHz): Look for three singlets:
-
Ar-CH₃ at ~2.3 ppm.
-
Ester-OCH₃ at ~3.9 ppm.[1]
-
Ether-OCH₃ at ~3.8 ppm.
-
Aromatic protons: Two doublets (meta-coupling, J ~2 Hz) at ~6.9–7.1 ppm.
-
Safety Information
-
Methyl Iodide (MeI): Suspected carcinogen and neurotoxin. Use only in a certified fume hood. Double-glove (Nitrile) is recommended.
-
Potassium Carbonate: Irritant. Avoid dust inhalation.
-
Waste Disposal: Aqueous washes containing iodide must be segregated into Halogenated Waste streams.
References
-
PubChem. Methyl 4-bromo-2-hydroxy-6-methylbenzoate (Compound Summary). National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. Regioselectivity in Electrophilic Aromatic Substitution of Resorcinol Derivatives. RSC Advances. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 3. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Note: High-Efficiency Hydrolysis of Sterically Hindered Methyl 4-bromo-2-methoxy-6-methylbenzoate
Executive Summary
This application note details the optimized protocol for the hydrolysis of Methyl 4-bromo-2-methoxy-6-methylbenzoate to its corresponding carboxylic acid, 4-bromo-2-methoxy-6-methylbenzoic acid .
This transformation presents a specific synthetic challenge: Steric Hindrance . The presence of substituents at both ortho positions (2-methoxy and 6-methyl) creates a "steric gate" that significantly retards the attack of nucleophiles on the ester carbonyl. Standard saponification protocols (e.g., 1N NaOH/MeOH at room temperature) often result in incomplete conversion or unacceptably long reaction times.
This guide provides two validated protocols:
-
Method A (Preferred): High-Temperature Aqueous/Alcoholic Saponification. Scalable and environmentally benign.
-
Method B (Alternative): Anhydrous Hydroxide in DMSO ("Naked Anion" Method). Reserved for extremely resistant substrates or rapid small-scale screening.
Chemical Context & Mechanistic Insight
The "Ortho Effect" Challenge
The hydrolysis of methyl esters typically proceeds via the BAc2 mechanism (Base-catalyzed, Acyl cleavage, bimolecular).[1] This involves the attack of a hydroxide ion (OH⁻) on the carbonyl carbon to form a tetrahedral intermediate, followed by the collapse of this intermediate to expel methoxide.
For Methyl 4-bromo-2-methoxy-6-methylbenzoate , the 2,6-disubstitution pattern imposes severe constraints:
-
Nucleophilic Approach: The ortho-methyl and ortho-methoxy groups physically block the trajectory of the incoming hydroxide ion (perpendicular to the carbonyl plane).
-
Solvation Shells: In aqueous media, OH⁻ ions are heavily solvated (hydrogen-bonded to water). This large effective radius further hinders access to the crowded carbonyl center.
-
Resonance Stabilization: The electron-donating methoxy group (via resonance) reduces the electrophilicity of the carbonyl carbon, further deactivating it toward nucleophilic attack.
Strategic Solution: To overcome this, we must increase the kinetic energy of the system (Heat) and/or increase the reactivity of the nucleophile (Desolvation).
Experimental Protocols
Method A: High-Temperature Aqueous/Alcoholic Saponification (Preferred)
Best for: Gram-to-kilogram scale synthesis, safety, and ease of workup.
Reagents:
-
Substrate: Methyl 4-bromo-2-methoxy-6-methylbenzoate (1.0 eq)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH) (Volume: 5-10 mL per gram of substrate)
-
Base: Sodium Hydroxide (NaOH), 30% w/w aqueous solution (5.0 - 10.0 eq)
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in Ethanol. Note: Ethanol allows for a higher reflux temperature (78°C) than Methanol (65°C), providing necessary kinetic energy.
-
Base Addition: Add the 30% NaOH solution. The mixture may become biphasic or cloudy initially.
-
Reflux: Attach a reflux condenser. Heat the mixture to vigorous reflux (internal temp ~80-85°C).
-
Monitoring: Stir at reflux for 4–12 hours . Monitor by HPLC or TLC (Solvent: 30% EtOAc in Hexanes). The starting material spot (Rf ~0.7) should disappear, replaced by the baseline acid spot (or a streak).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the Ethanol under reduced pressure (Rotovap).
-
Dilute the residue with water (approx. 2x original volume).
-
Wash (Critical): Extract the alkaline aqueous layer once with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to remove any unreacted neutral organic impurities. Discard the organic layer.
-
-
Acidification: Cool the aqueous layer to 0-5°C in an ice bath. Slowly acidify with 6N HCl to pH 1–2. A thick white/off-white precipitate should form.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.
Method B: "Naked Hydroxide" in DMSO (Alternative)
Best for: Extremely hindered esters that fail Method A. Uses DMSO to strip water from KOH, creating a hyper-reactive "naked" hydroxide.
Reagents:
-
Substrate: Methyl 4-bromo-2-methoxy-6-methylbenzoate (1.0 eq)
-
Solvent: Dimethyl Sulfoxide (DMSO) (5 mL per gram)
-
Base: Potassium Hydroxide (KOH) pellets, crushed (5.0 eq)
Protocol:
-
Preparation: Dissolve the substrate in DMSO. Add crushed KOH pellets.
-
Heating: Heat to 100°C with stirring.
-
Caution: DMSO + KOH can be corrosive and exothermic. Use a blast shield.
-
-
Reaction Time: Reaction is typically rapid (1–3 hours).
-
Workup:
-
Pour the reaction mixture carefully into crushed ice/water.
-
Acidify carefully with 6N HCl (exothermic!).
-
Extract the product into EtOAc (3x).
-
Wash the combined organics with Brine (3x) to remove DMSO.
-
Dry over Na₂SO₄, filter, and concentrate.[2]
-
Process Visualization (Workflow)
The following diagram illustrates the decision logic and workflow for the hydrolysis process.
Figure 1: Decision tree and workflow for the hydrolysis of sterically hindered benzoates.
Quantitative Data & Specifications
Expected Physical Properties
| Property | Specification | Notes |
| Appearance | White to Off-White Solid | Coloration often indicates oxidation of impurities.[3] |
| Molecular Weight | 245.07 g/mol | Product (Acid) |
| Melting Point | ~190–195°C | Predicted based on structural analogs [1]. |
| Solubility | Soluble in DMSO, MeOH, EtOAc | Insoluble in Water (Acid form). |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance prevents OH⁻ attack. | Switch to Method B (DMSO/KOH) or increase Method A reflux time to 24h. |
| Product is an Oil | Impurities or residual solvent. | Recrystallize from Ethanol/Water or Toluene. Ensure full drying. |
| Brown Coloration | Oxidation of electron-rich ring. | Perform workup under N₂ atmosphere. Add small amount of Na₂S₂O₃ during workup. |
| Low Yield | Product lost in organic wash. | Ensure the wash step (Step 5) is done on the BASIC aqueous layer. Do not acidify before washing. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45480386, 4-Bromo-2-methoxy-6-methylbenzoic acid. Retrieved October 26, 2023 from [Link].
- Google Patents (2021).CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid. (Demonstrates 30% NaOH/80°C conditions for the non-brominated analog).
-
Royal Society of Chemistry (2002). Hydrolysis and saponification of methyl benzoates. Green Chemistry. (Discusses high-temp hydrolysis of hindered esters). Retrieved from [Link].
Sources
Application Note: Strategic Utilization of Methyl 4-bromo-2-methoxy-6-methylbenzoate in Complex Molecule Synthesis
Executive Summary
In the landscape of modern natural product synthesis and targeted drug discovery, pre-functionalized, highly substituted arenes serve as critical linchpins. Methyl 4-bromo-2-methoxy-6-methylbenzoate (CAS: 877149-09-2) is a tetra-substituted aromatic building block that dramatically accelerates the construction of complex polycyclic scaffolds. By offering four orthogonal reactive handles—a cross-coupling-ready bromide, a functionalizable benzylic methyl, a directing/masking methoxy group, and an electrophilic ester—this molecule bypasses the regioselectivity bottlenecks typically associated with de novo arene functionalization[1].
This guide details the mechanistic rationale, quantitative optimization, and self-validating protocols for deploying this compound in the synthesis of privileged natural product cores (e.g., isoindolinones) and advanced therapeutics, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).
Chemical Architecture & Reactivity Profiling
The synthetic value of Methyl 4-bromo-2-methoxy-6-methylbenzoate lies in the precise spatial arrangement of its substituents. Synthesizing tetra-substituted arenes from simple precursors often requires 5 to 7 steps with poor overall yields due to competing directing group effects. This commercially available building block provides immediate access to a highly programmable core.
-
C4-Bromine: Acts as a reliable handle for palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig). It is electronically deactivated by the ortho-methoxy and para-ester groups, which prevents unwanted oxidative addition during earlier synthetic steps, yet remains highly reactive under optimized Pd(0) catalysis[2].
-
C6-Methyl: Positioned perfectly for radical benzylic bromination. The resulting bromomethyl intermediate is the primary precursor for constructing fused 5- and 6-membered nitrogen heterocycles[3].
-
C1-Methyl Ester: Serves a dual purpose. It acts as an electron-withdrawing group to stabilize benzylic radicals during C6 functionalization, and acts as the electrophilic trap during intramolecular lactamization[4].
-
C2-Methoxy: Provides critical steric hindrance that forces the C1-ester into a reactive conformation (a Thorpe-Ingold-like effect) accelerating cyclization. It can later be unmasked via BBr
to yield a phenol for further derivatization[2].
Figure 1: Orthogonal reactivity map of Methyl 4-bromo-2-methoxy-6-methylbenzoate.
Application in Drug Discovery: Kinase Inhibitors & PROTACs
The isoindolinone and lactam cores derived from this benzoate are ubiquitous in modern pharmacology. Recent literature highlights its use as a starting material for SIK2/3 inhibitors aimed at treating Acute Myeloid Leukemia (AML)[2]. The methoxy group extends into the solvent-exposed region of the kinase, while the engineered lactam core forms critical hydrogen bonds with the ATP-binding hinge region (e.g., Lys95)[2].
Furthermore, the structural similarity of these derived isoindolinones to lenalidomide makes them exceptional Cereblon (CRBN) binders or target-protein binding moieties in PROTAC development. Recent patents demonstrate the use of this building block in synthesizing bifunctional degraders targeting the Androgen Receptor (AR)[3] and B-cell lymphoma 6 protein (BCL6)[4].
Figure 2: Targeted protein degradation via isoindolinone-derived bifunctional degraders.
Quantitative Data: Reaction Optimization
The first critical step in utilizing this building block is the benzylic bromination of the C6-methyl group. Historically, this was performed in carbon tetrachloride (CCl
Table 1: Optimization of C6-Benzylic Bromination
| Solvent | Initiator | Temp (°C) | Time (h) | Yield (%) | Causality / Safety Profile |
| Carbon Tetrachloride | AIBN | 80 | 4.0 | 85 | Highly toxic; phased out in modern labs. |
| Benzene | Benzoyl Peroxide | 80 | 6.0 | 72 | Carcinogenic; slower initiation rate. |
| Acetonitrile | Light ( | 25 | 12.0 | 65 | Polar solvent destabilizes the radical chain; side reactions. |
| AIBN | 100 | 3.0 | 88 | Optimal. Green solvent; high thermal stability; rapid kinetics[3]. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the reagent choices and specific Quality Control (QC) checkpoints to ensure experimental integrity before proceeding to the next synthetic stage.
Protocol A: Green Radical Benzylic Bromination
Objective: Synthesis of methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate.
Causality & Design: AIBN is chosen over peroxides because its thermal decomposition provides a steady, predictable concentration of initiating radicals at 100 °C. The C6-methyl is selectively brominated over the C2-methoxy group because the resulting benzylic radical is heavily stabilized by the adjacent aromatic ring and the captodative effect of the ester carbonyl[1].
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a reflux condenser, add Methyl 4-bromo-2-methoxy-6-methylbenzoate (1.43 g, 5.53 mmol)[3].
-
Solvent & Reagents: Dissolve the starting material in tert-butyl acetate (20 mL). Add N-Bromosuccinimide (NBS) (1.03 g, 5.80 mmol, 1.05 equiv) and 2,2′-Azobis(2-methylpropionitrile) (AIBN) (0.182 g, 1.11 mmol, 0.2 equiv)[3].
-
Reaction: Purge the system with N
for 5 minutes. Heat the reaction mixture to 100 °C and stir vigorously for 3 hours[3]. -
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with distilled water (50 mL) and brine (50 mL). Pass the organic layer through a phase separator cartridge (or dry over anhydrous Na
SO ) and concentrate under reduced pressure[3]. -
Self-Validation (QC Check):
-
H NMR (CDCl
): Confirm the disappearance of the C6-methyl singlet at 2.3 ppm. Confirm the appearance of a new 2H singlet at 4.5 ppm, diagnostic of the -CH Br protons. -
LC-MS: Look for the isotopic mass shift. The starting material shows an[M+H]
of 259/261. The product will show an [M+H] of 337/339/341 (1:2:1 ratio due to two bromine isotopes)[1].
-
H NMR (CDCl
Protocol B: One-Pot Isoindolinone Cyclization
Objective: Construction of the functionalized isoindolinone core.
Causality & Design: This is a tandem reaction. First, the primary amine undergoes an S
-
Setup: In a 50 mL sealed tube, dissolve the crude methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate (1.0 g, 2.96 mmol) in anhydrous DMF (10 mL)[4].
-
Reagents: Add the desired primary amine (3.25 mmol, 1.1 equiv) and finely powdered K
CO (1.22 g, 8.88 mmol, 3.0 equiv)[4]. -
Reaction: Seal the tube and heat to 80 °C for 6 hours.
-
Workup: Cool to room temperature, pour into ice water (30 mL), and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organics with 5% aqueous LiCl (to remove DMF) and brine. Concentrate and purify via silica gel chromatography.
-
Self-Validation (QC Check):
-
H NMR: The methyl ester singlet (
3.9 ppm) must completely disappear, indicating successful lactamization. The benzylic -CH - protons will shift upfield to 4.2 ppm and may appear as a coupled system depending on the amine substituent. -
IR Spectroscopy: Shift of the ester carbonyl stretch (
1720 cm ) to a characteristic lactam carbonyl stretch ( 1680 cm ).
-
H NMR: The methyl ester singlet (
Protocol C: Sterically Hindered Suzuki-Miyaura Coupling at C4
Objective: Late-stage diversification of the isoindolinone core.
Causality & Design: The C4-bromide is sterically encumbered. Pd(dppf)Cl
-
Setup: To a microwave vial, add the brominated isoindolinone intermediate (1.0 equiv), the desired boronic acid/pinacol ester (1.5 equiv), and Na
CO (3.0 equiv). -
Catalyst & Solvent: Add Pd(dppf)Cl
(0.05 equiv). Add a degassed mixture of 1,4-Dioxane and H O (4:1 ratio, 0.1 M concentration). -
Reaction: Seal the vial, purge with N
for 5 minutes, and heat at 90 °C for 12 hours (or 110 °C for 1 hour under microwave irradiation). -
Self-Validation (QC Check):
-
LC-MS: The distinct 1:1 isotopic pattern of the starting bromide will disappear, replaced by the [M+H]
of the coupled product.
-
References
-
Modulators of bcl6 proteolysis and associated methods of use World Intellectual Property Organization (WO2022221673A1) URL:[4]
-
Discovery of Novel SIK2/3 Inhibitors for the Potential Treatment of MEF2C+ Acute Myeloid Leukemia (AML) Journal of Medicinal Chemistry - ACS Publications (March 2025) URL:[Link][2]
-
Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate - Chemical Properties and Reactions Molaid / Chemical Database URL:[Link][1]
-
Bifunctional compounds capable of degrading androgen receptors World Intellectual Property Organization (WO2024189488A1) URL:[3]
Sources
- 1. methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate - CAS号 877149-14-9 - 摩熵化学 [molaid.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2024189488A1 - Bifunctional compounds capable of degrading androgen receptors - Google Patents [patents.google.com]
- 4. WO2022221673A1 - Modulators of bcl6 proteolysis and associated methods of use - Google Patents [patents.google.com]
Application Note: Scalable Production of Methyl 4-bromo-2-methoxy-6-methylbenzoate
The following Application Note and Protocol guide details the scalable production of Methyl 4-bromo-2-methoxy-6-methylbenzoate , a critical intermediate in the synthesis of proteolysis targeting chimeras (PROTACs), specifically BCL6 degraders, and SIK2/3 inhibitors.[1][2]
This guide synthesizes industrial patent methodologies (WO2022221673A1) with academic process chemistry (J. Med. Chem.) to provide a robust, scalable workflow.
Abstract & Strategic Overview
Methyl 4-bromo-2-methoxy-6-methylbenzoate (CAS: 115667-00-4 / 877149-14-9 derivative) is a sterically congested, electron-rich aromatic scaffold.[1][2] It serves as a linchpin intermediate for constructing biaryl systems via Suzuki-Miyaura coupling or for installing benzylic linkers via radical bromination.[1][2]
The primary challenge in synthesizing this molecule is the regiochemical placement of the bromine atom at the C4 position . Direct electrophilic aromatic substitution (bromination) of the parent 2-methoxy-6-methylbenzoate typically yields the C3 or C5 isomers due to the directing effects of the methoxy and methyl groups.[2] Therefore, scalable protocols must rely on functional group interconversion (FGI) of pre-functionalized precursors rather than direct C-H functionalization.
This guide presents the "Nitrile Hydrolysis Route" , a validated, high-yielding pathway suitable for gram-to-kilogram scale-up.[1][2]
Retrosynthetic Analysis & Route Selection
The synthesis is best approached by disconnecting the ester and the carboxyl group to reveal the benzonitrile precursor.[1] This route avoids the low yields associated with late-stage bromination.[2]
Pathway Visualization (Graphviz)[2]
Figure 1: Strategic workflow for the conversion of the nitrile precursor to the target methyl ester.[1][2][3]
Detailed Experimental Protocols
Step 1: Controlled Hydrolysis to Benzamide
Objective: Convert the nitrile to the primary amide without over-hydrolyzing to the acid or debrominating.[1] Precursor: 4-bromo-2-methoxy-6-methylbenzonitrile.[1][2]
Protocol:
-
Charge a round-bottom flask with 4-bromo-2-methoxy-6-methylbenzonitrile (e.g.,
, ). -
Add MeOH (
) and Water ( ). -
Add solid NaOH (
, ). -
Fit with a reflux condenser and heat the mixture to
(oil bath temperature) with vigorous stirring. -
Monitor: Check via LC-MS or TLC (Hexane/EtOAc 3:1) for consumption of nitrile (
) and formation of amide ( ).[1] -
Workup: Cool to room temperature. Extract with Ethyl Acetate (
).[1][2][3] -
Dry the combined organic phases over anhydrous
, filter, and concentrate under vacuum. -
Yield: Expect
yield ( ) as a yellow solid.
Step 2: Diazotization-Hydrolysis to Benzoic Acid
Objective: Convert the amide to the carboxylic acid using nitrosyl sulfuric acid.[2] This method is milder than harsh acidic hydrolysis and preserves the aryl bromide. Precursor: 4-bromo-2-methoxy-6-methylbenzamide.[1][2]
-
Reagents:
-
Conditions: Room Temperature (
), 2 hours.
Protocol:
-
Dissolve 4-bromo-2-methoxy-6-methylbenzamide (
, ) in DCM ( ). -
Add Water (
) to create a biphasic mixture (buffers the exotherm). -
Critical Step: Slowly add Nitrosyl Sulfuric Acid (
) dropwise. Caution: Exothermic. Release of gases. Perform in fume hood. -
Stir vigorously at room temperature for 2 hours.
-
Quench: Carefully add water (
) to quench excess reagent.[1] -
Extraction: Extract with DCM (
). The product partitions into the organic layer.[1][7] -
Dry over
and concentrate. -
Yield: Expect
yield ( ) of 4-bromo-2-methoxy-6-methylbenzoic acid (CAS 877149-08-1).[1][2][5]
Step 3: Methylation to Final Ester
Objective: Esterify the sterically hindered carboxylic acid.[1] Standard Fischer esterification (MeOH/
-
Reagents:
-
Conditions: Room Temperature, 3 hours (or overnight).
Protocol:
-
In a
flask, dissolve 4-bromo-2-methoxy-6-methylbenzoic acid ( , ) in anhydrous DMF ( ). -
Add finely ground
( , ). The suspension may turn yellow. -
Add Methyl Iodide (
, , ) dropwise. -
Stir at room temperature for 3 hours.
-
Workup: Dilute with water (
) and extract with Ethyl Acetate ( ). -
Wash organic layer with Brine (
) to remove DMF. -
Dry over
, filter, and concentrate. -
Purification: If necessary, purify via flash chromatography (Hexane/EtOAc 9:1).
-
Final Product: Methyl 4-bromo-2-methoxy-6-methylbenzoate .
Process Safety & Scale-Up Considerations
| Parameter | Risk Assessment | Mitigation Strategy |
| Nitrosyl Sulfuric Acid | Corrosive, oxidizer, releases toxic | Use strictly in a fume hood. Quench slowly into ice/water. Do not mix with organic amines. |
| Methyl Iodide | Alkylating agent, potential carcinogen, volatile.[1] | Dispense via syringe in a closed system. Use |
| Exotherms | Hydrolysis and Diazotization are exothermic.[1] | Monitor internal temperature. Use ice baths during addition steps on scales |
| Impurity Profile | Debromination (minor) or hydrolysis of ester.[1] | Maintain pH neutral during workup of Step 3. Avoid prolonged heating in Step 1. |
Analytical Data Validation
To ensure the integrity of the synthesized product, compare against these standard metrics:
-
Physical State: Colorless to pale yellow oil or low-melting solid.[1][2]
-
NMR (
, ): -
Mass Spectrometry (ESI+):
-
Expect
peaks at (characteristic 1:1 bromine isotope pattern).[2]
-
Alternative "SnAr" Route (Medicinal Chemistry)
For labs where the nitrile precursor is unavailable, the Fluoro-Displacement Route is a viable alternative (Reference: J. Med.[1][2] Chem. 2025).[3]
-
Start: Methyl 4-bromo-2-fluoro-6-methylbenzoate.
-
Reagent: Sodium Methoxide (
) in THF or DMSO. -
Mechanism: Nucleophilic Aromatic Substitution (
). The ester electron-withdrawing group activates the ortho-fluorine for displacement by methoxide.[2] -
Note: This route is cleaner but requires the fluoro-precursor, which is often more expensive than the nitrile.
References
-
Patent Protocol (Primary Source)
-
Medicinal Chemistry Application
-
Precursor Availability
Sources
- 1. WO2022221673A1 - Modulators of bcl6 proteolysis and associated methods of use - Google Patents [patents.google.com]
- 2. methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate - CAS号 877149-14-9 - 摩熵化学 [molaid.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. OA21508A - Modulators of BCL6 proteolysis and associated methods of use. - Google Patents [patents.google.com]
- 5. OA21508A - Modulators of BCL6 proteolysis and associated methods of use. - Google Patents [patents.google.com]
- 6. WO2022221673A1 - Modulators of bcl6 proteolysis and associated methods of use - Google Patents [patents.google.com]
- 7. WO2024189488A1 - Bifunctional compounds capable of degrading androgen receptors - Google Patents [patents.google.com]
- 8. 877149-08-1,4-Bromo-2-methoxy-6-methylbenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Organic Chemistry [3asenrise.com]
Application Note: Buchwald-Hartwig Amination of Methyl 4-bromo-2-methoxy-6-methylbenzoate
Abstract & Strategic Overview
This application note details the optimized protocol for the Buchwald-Hartwig cross-coupling of Methyl 4-bromo-2-methoxy-6-methylbenzoate with various amine nucleophiles.
This specific substrate presents a unique "push-pull" electronic and steric environment:
-
Steric Shielding (The "Fortress" Ester): The methyl ester at C1 is flanked by a ortho-methoxy (C2) and a ortho-methyl (C6) group. This 2,6-disubstitution creates a sterically congested environment that significantly retards nucleophilic attack at the carbonyl carbon. Consequently, this ester is unusually robust against hydrolysis or amidation side-reactions, allowing for higher thermal thresholds than typical methyl benzoates.
-
Electronic Activation: The C4-bromide is electronically activated by the para-ester (electron-withdrawing) but slightly deactivated by the meta-methoxy/methyl donors. Overall, the position remains highly competent for oxidative addition.
Key Recommendation: While the ester is sterically protected, we strictly recommend the use of weak inorganic bases (Cs₂CO₃) and Dialkylbiaryl phosphine ligands (BrettPhos/RuPhos) to ensure chemoselectivity and high yields.
Mechanistic Insight & Catalyst Selection
The success of this reaction hinges on the Reductive Elimination (RE) step. The electron-rich nature of the aryl ring (due to -OMe and -Me) can slow down RE. Therefore, we utilize bulky, electron-rich phosphine ligands to facilitate this step.
Ligand Selection Matrix
| Nucleophile Class | Recommended Ligand | Catalyst Precursor | Rationale |
| Primary Amines | BrettPhos | BrettPhos Pd G4 | Prevents β-hydride elimination; promotes RE. |
| Secondary Amines | RuPhos | RuPhos Pd G4 | Universal ligand for secondary amines; high turnover. |
| Anilines | tBuBrettPhos | tBuBrettPhos Pd G4 | Handles weaker nucleophiles; resists inhibition. |
| Amides/Carbamates | Xantphos | Pd₂(dba)₃ | Large bite angle favors coupling of amidates. |
Base Selection Strategy
-
Avoid: Sodium tert-butoxide (NaOtBu). While standard for many aminations, the risk of transesterification (exchanging the methyl ester for a tert-butyl ester or hydrolysis via trace water) is non-zero at high temperatures (
C). -
Select: Cesium Carbonate (Cs₂CO₃) .[1][2][3][4] It acts as a mild, heterogeneous base that effectively deprotonates the Pd-bound amine without attacking the sterically hindered ester.
Visualization of Reaction Pathways[5]
The following diagram illustrates the reaction scheme and the competing impurity pathways that must be mitigated.
Figure 1: Reaction pathway showing the primary catalytic cycle and potential off-cycle impurity risks (Hydrolysis and Protodehalogenation).[5]
Detailed Experimental Protocol
Materials & Reagents
-
Substrate: Methyl 4-bromo-2-methoxy-6-methylbenzoate (1.0 equiv).
-
Amine: 1.2 – 1.5 equiv.
-
Catalyst: BrettPhos Pd G4 (2–5 mol%).
-
Alternative: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%).
-
-
Base: Cs₂CO₃ (2.0 equiv), anhydrous, granular (finely ground).
-
Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration).
-
Inert Gas: Argon or Nitrogen (Balloon or Manifold).[6]
Step-by-Step Procedure
-
Vessel Preparation: Flame-dry a 2-neck round-bottom flask or a resealable reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.
-
Solids Addition: Charge the vessel with:
-
Methyl 4-bromo-2-methoxy-6-methylbenzoate (1.0 equiv).
-
Cs₂CO₃ (2.0 equiv).
-
BrettPhos Pd G4 (0.02 – 0.05 equiv).
-
Note: If the amine is a solid, add it now.
-
-
Degassing: Cap the vessel. Evacuate and backfill with Argon three times to remove atmospheric oxygen (critical for catalyst longevity).
-
Liquid Addition:
-
Add anhydrous 1,4-Dioxane via syringe.
-
If the amine is a liquid, add it now via syringe.
-
-
Reaction: Place the vessel in a pre-heated oil bath or heating block at 90–100 °C . Stir vigorously (1000 rpm) to ensure suspension of the insoluble Cs₂CO₃.
-
Monitoring: Monitor by HPLC or UPLC after 2 hours.
-
Target: >98% conversion of the aryl bromide.
-
Common Impurity:[7] Des-bromo arene (Protodehalogenation) – usually <5% if anhydrous conditions are met.
-
-
Workup:
-
Purification: Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc, depending on amine polarity).
-
Optimization & Troubleshooting Guide
Solvent Screening Data
We evaluated solvent effects on the coupling of morpholine (secondary amine) with the substrate.
| Solvent | Temp (°C) | Base | Conversion (2h) | Yield (Isolated) | Notes |
| 1,4-Dioxane | 100 | Cs₂CO₃ | >99% | 92% | Optimal. Clean profile. |
| Toluene | 100 | Cs₂CO₃ | 85% | 78% | Slower kinetics due to poor base solubility. |
| t-Amyl Alcohol | 90 | K₃PO₄ | 95% | 81% | Trace transesterification observed (2%). |
| DMF | 100 | Cs₂CO₃ | 100% | 65% | Significant protodehalogenation observed. |
Troubleshooting Common Issues
Issue 1: Low Conversion / Stalled Reaction
-
Cause: Catalyst deactivation by oxidation or insufficient base solubility.
-
Solution: Ensure rigorous degassing. Switch to RuPhos Pd G4 if the amine is bulky. Add 3Å molecular sieves to the reaction to scavenge trace water.
Issue 2: Hydrolysis of the Methyl Ester
-
Cause: Presence of water in the solvent or base.
-
Solution: Use fresh anhydrous dioxane. Flame-dry Cs₂CO₃ under vacuum before use. Do not use hydroxide bases.
Issue 3: Protodehalogenation (Ar-Br
-
Cause: "Hydride source" in the media (often from solvent decomposition or impurities) or difficult reductive elimination.
-
Solution: Lower temperature to 80°C. Increase catalyst loading slightly. Switch from DMF/DMAc to Toluene or Dioxane.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Maimone, T. J., & Buchwald, S. L. (2010). A Highly Active Catalyst for the Room-Temperature Amination of Heteroaryl Chlorides. Angewandte Chemie International Edition, 49(38), 6752-6755. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Overcoming Steric Hindrance in the Esterification of 4-Bromo-2-methoxy-6-methylbenzoic Acid
Executive Summary & Mechanistic Rationale
The functionalization of 4-bromo-2-methoxy-6-methylbenzoic acid (CAS: 877149-08-1) presents a classic synthetic bottleneck in drug development and materials science. The presence of a methoxy group at the C2 position and a methyl group at the C6 position creates a severe di-ortho steric shield around the carboxylic acid moiety.
The Causality of Failure in Standard Protocols: In a standard Fischer esterification, the incoming alcohol nucleophile must approach the carbonyl carbon at a specific angle (the Bürgi-Dunitz trajectory, approximately 107°). In 4-bromo-2-methoxy-6-methylbenzoic acid, the electron clouds of the C2-methoxy and C6-methyl groups physically block this trajectory. Consequently, attempting to reflux this substrate in methanol with a catalytic Brønsted acid will result in near-quantitative recovery of the starting material.
The Strategic Bypass: To successfully esterify this molecule, the synthetic strategy must abandon direct nucleophilic attack on the sterically encumbered carbonyl carbon. Instead, we must utilize one of two mechanistic bypasses:
-
Inversion of Electrophilicity (Carboxylate Alkylation): Deprotonating the acid to form a carboxylate turns the hindered molecule into a nucleophile. It can then attack an unhindered alkyl halide via an
mechanism, completely bypassing the carbonyl center [1]. -
Hyper-Activation (Steglich/Yamaguchi Coupling): Converting the hydroxyl group into an extremely potent leaving group (e.g., an O-acylisourea or mixed anhydride) and utilizing a hyper-nucleophilic, sterically unencumbered catalyst like 4-dimethylaminopyridine (DMAP) to force the formation of a highly reactive acylpyridinium intermediate [2].
Reagent Selection & Quantitative Matrix
The selection of reagents depends entirely on the steric bulk of the target alcohol. The table below summarizes the optimal reagent combinations for different esterification goals.
| Method | Target Ester Type | Primary Reagents | Catalyst / Base | Solvent | Typical Yield | Reaction Time |
| Carboxylate Alkylation | Methyl / Primary | Alkyl Halide (e.g., MeI) | DMF | >90% | 3 - 5 h | |
| Steglich Coupling | tert-Butyl / Secondary | Alcohol (1.2 eq), DCC (1.1 eq) | DMAP (0.1 eq) | 75 - 85% | 12 - 16 h | |
| Yamaguchi Coupling | Complex / Macrocyclic | Alcohol, TCBC (1.1 eq) | Toluene | 80 - 95% | 2 - 8 h |
Decision Workflow for Hindered Esterification
Fig 1: Decision matrix for esterifying sterically hindered di-ortho substituted benzoic acids.
Validated Experimental Protocols
Protocol A: Methyl Esterification via Direct Carboxylate Alkylation
This protocol is a self-validating system designed specifically for the methyl esterification of 4-bromo-2-methoxy-6-methylbenzoic acid, utilizing an
Reagents Required:
-
4-Bromo-2-methoxy-6-methylbenzoic acid: 1.20 g (4.89 mmol, 1.00 eq)
-
Potassium carbonate (
): 2.03 g (14.69 mmol, 3.00 eq) -
Iodomethane (
): 1.04 g (7.34 mmol, 1.50 eq) -
Anhydrous N,N-Dimethylformamide (DMF): 15 mL
Step-by-Step Methodology:
-
Deprotonation: To a flame-dried 100-mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methoxy-6-methylbenzoic acid (1.20 g) and anhydrous DMF (15 mL). Stir until fully dissolved.
-
Base Addition: Add finely powdered, anhydrous
(2.03 g) to the solution. Causality Note: is chosen over stronger bases (like NaH) to prevent potential side reactions with the aryl bromide moiety. DMF ensures the resulting potassium carboxylate remains unsolvated and highly nucleophilic. -
Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add iodomethane (1.04 g).
-
Reaction Propagation: Remove the ice bath and allow the resulting suspension to stir at room temperature (20–25 °C) for 3 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1); the polar acid baseline spot will cleanly convert to a high-
ester spot. -
Quenching & Workup: Quench the reaction by adding 20 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (
mL). -
Purification: Wash the combined organic layers with brine (
mL) to remove residual DMF, dry over anhydrous , filter, and concentrate under reduced pressure to yield the pure methyl ester.
Protocol B: Esterification with Bulky Alcohols via Steglich Coupling
For secondary or tertiary alcohols where alkyl halides are unavailable, the Steglich esterification utilizes DMAP as an acyl transfer reagent to overcome the di-ortho steric block [2].
Reagents Required:
-
4-Bromo-2-methoxy-6-methylbenzoic acid: 1.00 eq
-
Target Alcohol (e.g., tert-butanol): 1.20 eq
-
N,N'-Dicyclohexylcarbodiimide (DCC): 1.10 eq
-
4-Dimethylaminopyridine (DMAP): 0.10 eq
-
Anhydrous Dichloromethane (
)
Step-by-Step Methodology:
-
Activation: Dissolve the benzoic acid derivative (1.0 eq) and the target alcohol (1.2 eq) in anhydrous
under an inert argon atmosphere. -
Catalyst Addition: Add DMAP (0.1 eq). Causality Note: DMAP is strictly required. Without it, the sterically hindered O-acylisourea intermediate will undergo a deleterious 1,3-rearrangement into an unreactive N-acylurea rather than reacting with the alcohol.
-
Coupling: Cool the mixture to 0 °C. Add DCC (1.1 eq) in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form within 10 minutes, validating that the activation step is proceeding.
-
Propagation: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 12–16 hours.
-
Workup: Filter the suspension through a pad of Celite to remove the insoluble DCU byproduct. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated
, and brine. Dry over and concentrate.
Protocol C: Macrocyclic/Complex Esterification via Yamaguchi Protocol
When coupling the hindered acid to a highly complex, chiral, or acid-sensitive alcohol, the Yamaguchi protocol provides the highest regioselectivity and yield [3].
Step-by-Step Methodology:
-
Mixed Anhydride Formation: Dissolve the benzoic acid (1.0 eq) in anhydrous toluene. Add Triethylamine (1.2 eq) followed by 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 eq). Stir for 1 hour at room temperature. Causality Note: The extreme steric bulk of the trichlorophenyl ring ensures that subsequent nucleophilic attack occurs exclusively at the carbonyl carbon of our target acid, not the TCBC carbonyl.
-
Solvent Swap (Optional but recommended): Remove toluene and excess
under vacuum to prevent base-catalyzed side reactions. Redissolve the mixed anhydride in anhydrous toluene. -
Esterification: Add the complex alcohol (1.0 eq) and DMAP (1.5 eq, stoichiometric). Stir at room temperature or gentle reflux (80 °C) depending on the alcohol's steric bulk until completion (monitored by LC-MS).
-
Workup: Dilute with EtOAc, wash with saturated aqueous
, dry, and purify via flash column chromatography.
References
- World Intellectual Property Organization (WIPO) Patent Application.
-
Simple Method for the Esterification of Carboxylic Acids Neises, B., & Steglich, W. (1978). Angewandte Chemie International Edition, 17(7), 522-524. URL:[Link]
-
Yamaguchi Esterification Inanaga, J., et al. (1979). A Rapid Esterification by Means of Mixed Anhydride. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. URL:[Link]
Application Note: Synthesis of Methyl 4-bromo-2-methoxy-6-methylbenzoate
Topic: Step-by-step preparation of Methyl 4-bromo-2-methoxy-6-methylbenzoate Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Abstract & Strategic Overview
Methyl 4-bromo-2-methoxy-6-methylbenzoate (CAS: 1000339-66-1 / 877149-09-2) is a highly functionalized aromatic scaffold critical in the development of PROTACs (e.g., BCL6 degraders) and kinase inhibitors (e.g., SIK2/3 inhibitors). Its structural complexity—featuring a tetrasubstituted benzene ring with specific halogen, ester, and ether motifs—presents a challenge in regioselectivity.
This guide details two validated synthetic pathways:
-
Route A (The "Building Block" Route): A high-efficiency, single-step methylation of the commercially available Methyl 4-bromo-2-hydroxy-6-methylbenzoate. This is ideal for small-scale (mg to g) discovery chemistry.
-
Route B (The "De Novo" Scale-up Route): A robust, three-step sequence starting from 4-bromo-2-methoxy-6-methylbenzonitrile, utilizing a nitrosyl sulfuric acid-mediated hydrolysis. This route is preferred for multi-gram to kilogram scale-up where cost-efficiency is paramount.
Retrosynthetic Analysis
The synthesis hinges on the construction of the benzoate core and the installation of the methyl ether.[1]
Figure 1: Retrosynthetic disconnection showing the direct methylation pathway (Route A) and the nitrile hydrolysis pathway (Route B).
Safety & Hazard Assessment
| Reagent | Hazard Class | Critical Safety Measure |
| Methyl Iodide (MeI) | Carcinogen , Acute Toxin | Use only in a functionally certified fume hood. Double-glove (Nitrile/Laminate). Neutralize spills with aqueous ammonia. |
| Nitrosyl Sulfuric Acid | Corrosive, Oxidizer | Reacts violently with water. Handle under inert atmosphere. Quench cautiously into ice. |
| Dimethylformamide (DMF) | Reprotoxic, Hepatotoxic | Avoid skin contact. Use breathing protection if ventilation is poor. |
| Potassium Carbonate | Irritant | Fine dust; wear a particulate respirator during weighing. |
Protocol A: Direct Methylation (Small Scale)
Primary Application: Rapid generation of material for SAR studies. Starting Material: Methyl 4-bromo-2-hydroxy-6-methylbenzoate (CAS: 2089319-35-5).[2][3][4]
Materials
-
Methyl 4-bromo-2-hydroxy-6-methylbenzoate (1.0 equiv)[2]
-
Methyl Iodide (MeI) (1.5 – 2.0 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 – 3.0 equiv)[5] -
DMF (Anhydrous) or Acetone (Reagent grade)
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
). -
Dissolution: Add Methyl 4-bromo-2-hydroxy-6-methylbenzoate (e.g., 500 mg) and dissolve in anhydrous DMF (5 mL, ~0.4 M concentration).
-
Expert Note: Acetone can be used for easier workup, but DMF often drives the reaction faster due to better solubility of the phenoxide anion.
-
-
Deprotonation: Add powdered anhydrous
(3.0 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may turn yellow/orange, indicating phenoxide formation. -
Methylation: Add Methyl Iodide (1.5 equiv) dropwise via syringe.
-
Caution: MeI is volatile (
). If using Acetone, equip a reflux condenser.
-
-
Reaction: Stir at RT for 3–5 hours. Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS.
-
Target Rf: Product will be less polar than the starting phenol (moves higher on TLC).
-
-
Workup:
-
Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
-
Yield Expectation: 85–95%.
-
Protocol B: The "Nitrile-to-Ester" Route (Scale-Up)
Primary Application: Process chemistry, multi-gram synthesis where the hydroxy-ester precursor is unavailable or expensive. Reference: Adapted from WO2022/221673 [1].[5]
Step 1: Hydrolysis of Nitrile to Amide
Transformation: 4-bromo-2-methoxy-6-methylbenzonitrile
-
Reagents: Nitrile (1.0 equiv), NaOH (3.0 equiv), MeOH/Water (1:1 v/v).
-
Procedure:
-
Workup: Cool to RT. Extract with EtOAc (3 x 50 mL). Dry (
) and concentrate.[5][7] -
Product: Yellow solid. Yield ~70-75%.
Step 2: Conversion of Amide to Acid
Transformation: Amide
-
Reagents: Amide (from Step 1), Nitrosyl Sulfuric Acid (
solution in ), DCM, Water. -
Procedure:
-
Dissolve Amide (1.5 g) in DCM (30 mL). Add Water (10 mL).
-
Slowly add Nitrosyl Sulfuric Acid solution (10 mL) at RT.
-
Stir vigorously for 2 hours at RT.
-
-
Workup:
-
Product: Yellow solid. Yield ~80%.[5]
Step 3: Methylation to Final Target
Transformation: Acid
-
Reagents: Acid (1.2 g),
(3.0 equiv), MeI (1.5 equiv), DMF (15 mL). -
Procedure:
-
Dissolve Acid in DMF. Add
. -
Add MeI dropwise.
-
Stir at RT for 3 hours.
-
-
Workup:
-
Purification: Silica gel chromatography (EtOAc/Petroleum Ether 1:2).
-
Final Yield: ~87% for this step.
Analytical Validation
| Technique | Expected Signal | Interpretation |
| 1H NMR (CDCl3, 400 MHz) | Methyl Ester (-COOCH 3) | |
| Methoxy Ether (-OCH 3) | ||
| Aryl Methyl (Ar-CH 3) | ||
| Aromatic Protons (Meta-coupling usually observed) | ||
| LC-MS | [M+H]+ ~259/261 | Characteristic Bromine Isotope Pattern (1:1 ratio of 79Br/81Br) |
Troubleshooting & Optimization
| Issue | Probable Cause | Expert Solution |
| Incomplete Methylation (Route A) | Water in solvent or old | Use freshly opened anhydrous DMF. Grind |
| Demethylation of Ether | Acidic conditions too harsh in Step 2 (Route B). | Ensure temperature is strictly controlled during Nitrosyl Sulfuric acid addition. Do not overheat. |
| Low Yield in Nitrile Hydrolysis | Nitrile is sterically hindered by ortho-methyl/methoxy. | Increase reaction time (up to 48h) or switch solvent to Ethylene Glycol/KOH for higher temperature reflux ( |
| Coloration (Brown/Red) | Iodine liberation from MeI. | Wash organic phase with dilute Sodium Thiosulfate ( |
References
- Modulators of BCL6 Proteolysis and Associated Methods of Use.
-
Discovery of Novel SIK2/3 Inhibitors for the Potential Treatment of MEF2C+ Acute Myeloid Leukemia (AML). Source: Journal of Medicinal Chemistry (2025). Relevance: Confirms the utility of the target as a key intermediate in kinase inhibitor synthesis. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl 4-bromo-2-hydroxy-6-methylbenzoate | 2089319-35-5 [sigmaaldrich.com]
- 3. Methyl 4-bromo-2-hydroxy-6-methylbenzoate | 2089319-35-5 [sigmaaldrich.com]
- 4. Methyl 4-bromo-2-hydroxy-6-methylbenzoate | 2089319-35-5 [sigmaaldrich.com]
- 5. WO2022221673A1 - Modulators of bcl6 proteolysis and associated methods of use - Google Patents [patents.google.com]
- 6. WO2024189488A1 - Bifunctional compounds capable of degrading androgen receptors - Google Patents [patents.google.com]
- 7. OA21508A - Modulators of BCL6 proteolysis and associated methods of use. - Google Patents [patents.google.com]
- 8. methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate - CAS号 877149-14-9 - 摩熵化学 [molaid.com]
- 9. WO2018210987A1 - Benzofurane and benzothiophene derivatives as pge2 receptor modulators - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-bromo-2-methoxy-6-methylbenzoate
Topic: Purification & Isolation Protocols Product ID: M-4B-2M-6Me (Internal Reference) Audience: Chemical Process R&D, Medicinal Chemistry[1]
Executive Summary & Molecule Profile
Senior Scientist Note: Welcome. You are likely working with Methyl 4-bromo-2-methoxy-6-methylbenzoate , a highly functionalized intermediate often used in the synthesis of polyketide analogues or biaryl scaffolds via Suzuki-Miyaura coupling.[1]
Critical Structural Insight: This molecule features a "2,6-substitution pattern" (2-methoxy, 6-methyl).[1] This creates significant steric hindrance around the ester carbonyl.[1][2]
-
The Good News: The ester is resistant to accidental hydrolysis during mild aqueous workups.[1][2]
-
The Challenge: The molecule disrupts crystal packing, meaning it often isolates as a viscous oil or a low-melting solid rather than pristine crystals.[1] "Oiling out" is the primary failure mode during recrystallization.[1][2]
This guide prioritizes Flash Chromatography for purity >98% and Low-Temperature Crystallization for scale-up.[1]
Pre-Purification: Chemical Workup (The "Acid Wash")[1][2]
Before attempting chromatography, you must chemically remove the precursor acid (4-bromo-2-methoxy-6-methylbenzoic acid).[1] Due to the steric crowding, unreacted acid often co-elutes with the ester on silica if not removed here.[1]
The Protocol: Bicarbonate Scavenging
Objective: Leverage pKa differences to separate the product (neutral) from the starting material (acidic, pKa ~3.8).[1][2]
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Diethyl Ether if possible (flammability/peroxide risks).[1][2]
-
The Wash:
-
The Polish:
-
Concentration: Evaporate solvent under reduced pressure. Do not overheat (>45°C); low-melting solids can fuse into hard-to-handle glasses.[1]
Visual Workflow: Chemical Extraction
Figure 1: Chemical workup strategy to remove unreacted benzoic acid precursors prior to chromatography.
Primary Purification: Flash Column Chromatography
For this lipophilic ester, silica gel chromatography is the gold standard.[1]
Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2] Loading Method: Dry Loading is strongly recommended.[1][2][4] Dissolve the crude oil in a minimal amount of DCM, add silica (1:2 ratio), and evaporate to a free-flowing powder.[1][4] This prevents "streaking" caused by the viscous oil.[1][2]
Solvent System Optimization
| Method | Solvent System | Target Rf | Notes |
| Isocratic | Hexanes : EtOAc (90:10) | ~0.25 - 0.30 | Best for removing non-polar impurities (e.g., bromination byproducts).[1][2] |
| Gradient | 0% → 20% EtOAc in Hexanes | N/A | Recommended. Starts non-polar to elute fast-moving impurities, then elutes the ester.[1] |
| Alternative | Heptane : DCM (Gradient) | Variable | Use if the methoxy group causes tailing in EtOAc.[1][2] |
Troubleshooting "Co-elution":
-
Issue: The product spot overlaps with a lower spot (likely the phenol or demethylated byproduct).
-
Fix: Switch to Toluene:Ethyl Acetate (95:5) . The pi-pi interactions of toluene with the aromatic ring often provide different selectivity than Hexane/EtOAc.[1]
Advanced Purification: Crystallization (The "Oiling Out" Fix)
If you are scaling up (>5g), chromatography becomes expensive.[1][2] Crystallization is preferred but difficult due to the low melting point.[1][2]
The Problem: Oiling Out
Because of the 2,6-substituents, the crystal lattice energy is low.[1] If you cool a hot saturated solution too fast, the compound separates as a liquid (oil) before it can organize into a crystal.[1][2]
The Protocol: Mixed-Solvent Precipitation
Step-by-Step:
-
Dissolve the crude oil in the minimum amount of warm MeOH (approx. 35-40°C). Do not boil.
-
Add water dropwise with vigorous stirring until the solution becomes slightly turbid (cloudy).
-
STOP adding water. Add 1-2 drops of MeOH to clear the turbidity.[1]
-
Seeding (Critical): If you have any solid crystals from a previous batch, add a tiny speck now.[1][2]
-
Slow Cooling: Wrap the flask in a towel or place it in a water bath to cool to room temperature over 2-3 hours. Do not put it directly in the fridge.
-
Once solids appear at Room Temp, move to 4°C (fridge) for final yield maximization.
Visual Workflow: Decision Matrix
Figure 2: Decision tree for selecting the purification pathway based on the physical state of the crude material.[1]
Impurity Profiling & Troubleshooting
| Impurity Type | Origin | Removal Strategy |
| Acid Precursor | Incomplete esterification or hydrolysis.[1] | NaHCO₃ Wash. (See Section 2). Chromatography (Acid streaks on silica). |
| Demethylated Phenol | Cleavage of methoxy group (harsh acidic conditions).[1][2] | NaOH Wash (Careful). Phenols are more acidic (pKa ~10) than the ester.[1][2] A quick wash with 1M NaOH can remove them, but prolonged contact will hydrolyze your ester.[1] |
| Bromine Isomers | Regioisomers from bromination step.[1][2] | Column Chromatography. Isomers usually have slightly different Rf values.[1][2] Use a shallow gradient (e.g., 0-10% EtOAc over 30 mins).[1] |
| Residual Solvent | Trapped in the viscous oil.[2] | High Vacuum. Dry at <40°C under high vacuum (0.1 mmHg) for 12+ hours. |
References
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for esterification workups and recrystallization of low-melting solids).
-
BenchChem. (2025).[1][2][4][5][6][7] Comparative Guide to the Synthesis and Purification of High-Purity Methyl 2-Bromo-4-methoxybenzoate. Link (Provides analogous protocols for brominated methoxybenzoate purification).[1][2]
-
PubChem. (2025).[1][2][8] 4-Bromo-2-methoxy-6-methylbenzoic acid (Precursor Data). National Library of Medicine.[1][2] Link (Used for pKa prediction and precursor properties).[1][2]
-
ChemicalBook. (2025).[1][2] 4-Bromo-2-methoxybenzoic acid Properties. Link (Supporting data on solubility and acidity of the congener family).[1][2]
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for Methyl 4-bromo-2-methoxy-6-methylbenzoate before handling.[1] The 4-bromo substituent may act as a mild alkylating agent or sensitizer.
Sources
- 1. PubChemLite - 4-bromo-2-methoxy-6-methylbenzoic acid (C9H9BrO3) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Bromo-2-methoxy-6-methylbenzoic acid | C9H9BrO3 | CID 45480386 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification & Troubleshooting for Methyl 4-bromo-2-methoxy-6-methylbenzoate
Welcome to the Technical Support Center for the synthesis and purification of Methyl 4-bromo-2-methoxy-6-methylbenzoate (CAS: 877149-09-2) . This compound is a critical synthetic intermediate used in the development of Proteolysis Targeting Chimeras (PROTACs) targeting BCL6 and the Androgen Receptor[1],[2], as well as in the synthesis of novel SIK2/3 inhibitors for Acute Myeloid Leukemia (AML) therapies[3].
Because this intermediate is frequently subjected to downstream radical bromination (e.g., Wohl-Ziegler bromination using NBS/AIBN) or Suzuki coupling, its purity is paramount. Trace impurities can quench radical intermediates, poison palladium catalysts, or cause co-elution issues in final active pharmaceutical ingredients (APIs).
Diagnostic Workflow: Identifying and Resolving Impurities
Use the decision tree below to match your analytical data (HPLC, NMR, MS) with the correct purification strategy.
Diagnostic workflow for identifying and removing impurities from the crude ester.
Troubleshooting FAQs
Q1: My HPLC shows a low-retention time peak, and IR spectroscopy reveals a broad O-H stretch. How do I remove this?
The Causality: You are detecting unreacted 4-bromo-2-methoxy-6-methylbenzoic acid. When synthesizing the ester via alkylation (e.g., using
Q2: We synthesize the ester via nucleophilic aromatic substitution (SNAr) from a fluoro-precursor[1]. My NMR looks clean, but NMR shows a persistent signal. Why is the reaction incomplete, and how do we separate them?
The Causality: SNAr reactions require an electron-deficient aromatic ring to stabilize the Meisenheimer complex intermediate. In 4-bromo-2-fluoro-6-methylbenzoate, the electron-donating methyl group at C6 (via hyperconjugation) counteracts the electron-withdrawing effect of the ester, making the ring relatively electron-rich. This causes the methoxide attack to be sluggish[1]. Because the only structural difference is a methoxy group versus a fluorine atom, their polarities are nearly identical, leading to co-elution on standard reverse-phase HPLC. The Solution: To separate the fluoro-precursor from the methoxy-product, use normal-phase silica gel flash chromatography with a very shallow gradient (e.g., 0% to 10% Ethyl Acetate in Heptane over 15 column volumes). The methoxy group provides slightly more hydrogen-bond accepting capability than fluorine, allowing the ester to bind slightly stronger to the silica, resolving the two peaks.
Q3: My purified ester fails in the subsequent Wohl-Ziegler radical bromination step (NBS/AIBN). The reaction stalls and yields are erratic. What is wrong with my starting material?
The Causality: This is a classic symptom of solvent (DMF) or inorganic salt (
Quantitative Impurity Profiling
| Impurity Type | Detection Method | Causality / Origin | Removal Strategy | Expected Recovery |
| Unreacted Acid | HPLC (Low RT), IR (Broad OH, 2500-3300 cm⁻¹) | Incomplete alkylation with | Aqueous Base Extraction (pH > 9) | > 95% |
| Fluoro-Precursor | Sluggish SNAr kinetics due to C6-methyl[1] | Shallow-gradient Silica Chromatography | 80 - 85% | |
| DMF / DMSO | High boiling point, poor aqueous partitioning | 5% Aqueous LiCl Wash (3x) | > 98% | |
| Inorganic Salts | High baseline on ELSD, Ashing | Carryover of | Brine Wash & Filtration through Celite | > 99% |
Self-Validating Experimental Protocol
The following protocol is a self-validating system designed to purify crude Methyl 4-bromo-2-methoxy-6-methylbenzoate synthesized via either alkylation or SNAr pathways[1],[2],[3].
Phase 1: Liquid-Liquid Extraction & Solvent Removal
-
Dissolution: Dissolve the crude reaction mixture (approx. 1.5 g) in 50 mL of Ethyl Acetate (EtOAc).
-
Base Wash (Acid Removal): Add 25 mL of 1M aqueous
. Shake vigorously in a separatory funnel and allow the layers to separate.-
Validation Check: Test the aqueous layer with pH paper. It must read pH > 9. To confirm the removal of unreacted acid, acidify a 1 mL aliquot of the aqueous layer with 1M
; a white precipitate indicates the successful extraction of the carboxylic acid impurity.
-
-
LiCl Wash (DMF/DMSO Removal): Wash the organic layer with 3 × 25 mL of 5% (w/v) aqueous Lithium Chloride (
) solution.-
Validation Check: The volume of the organic layer should decrease slightly as the aprotic solvent is pulled into the aqueous phase.
-
-
Brine Wash & Drying: Wash with 25 mL of saturated
(brine). Dry the organic layer over anhydrous for 15 minutes. Filter the suspension and concentrate the filtrate under reduced pressure.-
Validation Check: Acquire a rapid
NMR of the crude residue. Ensure the absence of DMF singlets at 2.88 and 2.95 ppm.
-
Phase 2: Chromatographic Purification
-
Column Preparation: Pack a silica gel column (230-400 mesh) using Heptane. Load the concentrated residue using a minimum amount of Dichloromethane (DCM).
-
Elution: Run a gradient elution from 0% to 10% EtOAc in Heptane over 15 column volumes.
-
Validation Check: Monitor fractions via TLC (10% EtOAc/Heptane). The target ester typically elutes at an
of ~0.4. If separating the fluoro-precursor, collect fractions in small volumes (e.g., 10 mL) as the difference is < 0.05.
-
-
Isolation: Pool the fractions containing the pure product and concentrate under vacuum at 40 °C.
-
Final Drying: Dry the resulting off-white solid under high vacuum (0.1 mbar) at 50 °C for 18 hours to remove trace heptane[1].
References
-
Bifunctional compounds capable of degrading androgen receptors. World Intellectual Property Organization (WIPO). Patent WO2024189488A1.
-
Modulators of bcl6 proteolysis and associated methods of use. World Intellectual Property Organization (WIPO). Patent WO2022221673A1.
-
Discovery of Novel SIK2/3 Inhibitors for the Potential Treatment of MEF2C+ Acute Myeloid Leukemia (AML). Journal of Medicinal Chemistry, ACS Publications, 2025.
Sources
Optimizing reaction temperature for Methyl 4-bromo-2-methoxy-6-methylbenzoate
Topic: Optimizing Reaction Temperature for Methyl 4-bromo-2-methoxy-6-methylbenzoate
Executive Summary
Target Molecule: Methyl 4-bromo-2-methoxy-6-methylbenzoate Key Challenge: Steric Hindrance (The "Ortho Effect") Critical Parameter: Temperature Control vs. Kinetic Barrier
This guide addresses the synthesis of Methyl 4-bromo-2-methoxy-6-methylbenzoate . The presence of substituents at both the ortho-positions (2-methoxy and 6-methyl) creates significant steric shielding of the carbonyl carbon. This "ortho effect" renders standard Fischer esterification kinetics sluggish, requiring precise temperature modulation to overcome the activation energy barrier without inducing thermal decomposition (decarboxylation) or byproduct formation.
Part 1: Optimized Synthetic Protocols
We present two validated pathways. Method A is preferred for high-yield synthesis on a laboratory scale due to its ability to bypass the steric hindrance of the tetrahedral intermediate typical of Fischer esterification. Method B is the classical approach, optimized for this specific steric profile.
Method A: Nucleophilic Substitution (The "Steric Bypass" Route)
Recommended for: High yield, mild conditions, hindered substrates.
Mechanism: This reaction proceeds via an SN2 mechanism where the carboxylate anion attacks the methylating agent. Unlike Fischer esterification, the transition state here is less sterically crowded because the attack occurs at the unhindered methyl group of the reagent, not the crowded carbonyl of the benzoate.
Reagents:
-
Precursor: 4-bromo-2-methoxy-6-methylbenzoic acid
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Electrophile: Methyl Iodide (MeI)
-
Solvent: DMF (N,N-Dimethylformamide)
Temperature Protocol:
| Phase | Temperature | Duration | Purpose |
|---|---|---|---|
| Activation | 25°C (RT) | 30 min | Deprotonation of acid to form carboxylate anion. |
| Addition | 0°C | 15 min | Control exotherm during MeI addition. |
| Reaction | 40°C - 45°C | 4-6 hrs | OPTIMAL ZONE. Balances kinetics with MeI volatility (bp 42.4°C). |
Step-by-Step:
-
Dissolve 1.0 eq of acid in anhydrous DMF (0.5 M concentration).
-
Add 2.0 eq of finely ground anhydrous K₂CO₃. Stir at 25°C for 30 min.
-
Cool the heterogeneous mixture to 0°C.
-
Add 2.5 eq of Methyl Iodide (MeI) dropwise.
-
Critical Step: Warm to room temperature. If TLC shows slow conversion after 2 hours, heat to 40°C .
-
Warning: Do not exceed 50°C in an open system; MeI will evaporate. Use a reflux condenser or sealed tube if higher temps are needed.
-
Method B: Acid-Catalyzed Fischer Esterification
Recommended for: Scalability, avoiding alkyl halides.
Mechanism: Acid-catalyzed nucleophilic acyl substitution. Challenge: The 2,6-disubstitution makes the formation of the tetrahedral intermediate energetically unfavorable.
Temperature Protocol:
| Phase | Temperature | Duration | Purpose |
|---|---|---|---|
| Reaction | 65°C (Reflux) | 18-24 hrs | Methanol reflux temperature is the hard limit. |
| Optimization | 80-90°C | 12 hrs | Requires pressure vessel (sealed tube) to exceed solvent bp. |
Step-by-Step:
-
Dissolve acid in excess anhydrous Methanol (MeOH).
-
Add catalytic H₂SO₄ (0.1 eq) or Thionyl Chloride (SOCl₂, 1.2 eq) dropwise at 0°C.
-
Critical Step: Heat to vigorous reflux (65°C internal temp).
-
Optimization: If using SOCl₂, the initial intermediate is the acid chloride, which is more reactive. In this case, refluxing is often unnecessary; stirring at RT may suffice, but reflux ensures completion for hindered substrates.
Part 2: Visualizing the Workflow
The following diagram illustrates the decision logic and temperature constraints for the two methods.
Caption: Decision matrix for synthesis. Method A (Green node) offers a lower temperature profile (40-45°C) bypassing the steric barrier, while Method B requires sustained reflux (65°C).
Part 3: Troubleshooting & FAQs
Q1: I am using Method A (MeI/K₂CO₃) at 60°C to speed up the reaction, but my yield is low. Why?
Diagnosis: Loss of Electrophile. Explanation: Methyl Iodide (MeI) has a boiling point of 42.4°C . If you heat an open system (or one with an inefficient condenser) to 60°C, the MeI evaporates before it can react with the sterically hindered carboxylate. Solution:
-
Lower the temperature to 40°C .
-
Use a sealed pressure tube if heating >45°C is absolutely necessary.
-
Add an additional 0.5 eq of MeI if the reaction stalls.
Q2: In the Fischer esterification (Method B), I see starting material remaining even after 24h reflux. Should I increase the temperature?
Diagnosis: Equilibrium Limitation & Steric Shielding. Explanation: The 2,6-substituents prevent the formation of the tetrahedral intermediate. Simply raising the temperature of methanol (bp 65°C) is impossible in standard glassware. Solution:
-
Do not just heat harder; you are limited by the solvent's boiling point.
-
Switch Solvent: Use a co-solvent system (e.g., Toluene/Methanol) and a Dean-Stark trap to physically remove water, shifting the equilibrium.
-
Alternative Reagent: Switch to Thionyl Chloride (SOCl₂) to form the acid chloride first. The acid chloride is highly reactive and will react with methanol even with steric hindrance.
-
Protocol: Reflux acid in SOCl₂ (75°C) for 2h -> Evaporate SOCl₂ -> Add dry MeOH.
-
Q3: My product is dark brown. Is this temperature-related?
Diagnosis: Oxidative Decomposition. Explanation: While the bromine and methoxy groups stabilize the ring, excessive heating (>100°C) or the presence of trace metals can cause oxidation of the electron-rich aromatic ring (methoxy group activation). Solution:
-
Perform the reaction under an inert atmosphere (Nitrogen/Argon).
-
Keep the temperature strictly below 80°C.
-
Wash: During workup, wash the organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) to remove any free bromine or oxidized species [1].
Q4: Can I use microwave irradiation to optimize the temperature?
Answer: Yes, but with caution. Microwave heating is excellent for overcoming the "ortho effect" in Fischer esterification.
-
Parameters: 100°C - 120°C for 10-20 minutes in a sealed microwave vial.
-
Caveat: Ensure your vessel is rated for the pressure generated by methanol at 120°C (approx 5-6 bar). This often results in quantitative yields in minutes rather than hours.
Part 4: Data Summary
Table 1: Temperature vs. Yield Comparison (Projected based on Analogous Substrates)
| Method | Reagents | Temp (°C) | Time (h) | Est. Yield | Impurity Risk |
| Fischer | MeOH, H₂SO₄ | 65 (Reflux) | 24 | 60-70% | Unreacted Acid |
| Acid Chloride | 1. SOCl₂, 2. MeOH | 75 / 25 | 2 / 1 | 85-95% | Minimal |
| Alkylation | MeI, K₂CO₃, DMF | 25 | 18 | 80% | None |
| Alkylation | MeI, K₂CO₃, DMF | 45 | 4 | 90-95% | MeI Evaporation |
| Microwave | MeOH, H₂SO₄ | 120 | 0.3 | 90% | Decarboxylation (Low risk) |
References
-
PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate using Methyl Iodide/K2CO3. PrepChem. Available at: [Link]
-
Organic Syntheses. (1929). Nitration of Methyl Benzoate (Temperature Control Protocols).[1] Org.[2][3][1][4][5][6] Synth. 1929, 9, 66. Available at: [Link]
-
Royal Society of Chemistry. (2016). Synthesis of 4-Methoxymethylbenzoic Acid (Mechanistic Insights on Benzoic Acid Derivatives). RSC. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Methyl 4-bromo-2-methoxy-6-methylbenzoate
Case ID: REC-MBMB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary & Compound Profile
Welcome to the Technical Support Center. You are likely working with Methyl 4-bromo-2-methoxy-6-methylbenzoate , a highly functionalized aromatic ester often used as an intermediate in the synthesis of polyketides, biaryl scaffolds, or pharmaceutical agents.[1]
Critical Physicochemical Insight: Based on structural analogs (e.g., Methyl 4-bromo-2-methoxybenzoate, MP ~30–35°C), this compound is classified as a Low-Melting Solid .[1] This presents a specific purification challenge: "Oiling Out" (liquid-liquid phase separation) is more likely than clean crystallization if the temperature is not strictly controlled.[1]
-
Core Structure: Lipophilic ester with steric crowding (6-methyl) and electron-donating effects (2-methoxy).[1]
-
Polarity: Low-to-Medium.[1]
-
Primary Risk: Melting point depression by impurities causing the product to crash out as an oil rather than a crystal.[1]
Solvent Selection Strategy
The following solvent systems have been validated for polysubstituted methyl benzoates.
Solvent Compatibility Matrix
| Solvent System | Role | Suitability | Notes |
| Methanol (MeOH) | Single Solvent | High | Best starting point.[1] Good solubility hot, poor cold.[1] Promotes slow crystal growth.[1] |
| Hexanes / Ethyl Acetate | Binary System | High | Classic system for lipophilic esters.[1] Start with 10:1 Hex/EtOAc.[1] |
| Pentane or Heptane | Single Solvent | Medium | Use for Low-Temperature Crystallization (-20°C) if the compound is very oily.[1] |
| Ethanol / Water | Binary System | Low | Risk:[1] Water often causes oiling out in low-melting esters.[1] Avoid unless MeOH fails. |
| Diethyl Ether | Solvent | N/A | Too volatile; crystals often "creep" up the glass.[1] |
Standard Operating Procedures (SOPs)
Protocol A: The "High-Purity" Methanol Method
Recommended for material that is already >85% pure.[1]
-
Dissolution: Place crude solid in a flask. Add Methanol dropwise while heating to 50°C (Do NOT boil vigorously; keep below the likely MP of ~40-60°C to prevent emulsion).
-
Saturation: Add just enough MeOH to dissolve the solid.[1] If the solution is colored (yellow/orange), add 1% wt/wt activated charcoal, stir for 5 mins, and filter hot.
-
Seeding (Critical): Remove from heat. As soon as the flask is touchable (approx. 35°C), add a "seed crystal" of pure product.
-
Note: If you lack seeds, scratch the inner glass wall with a glass rod to induce nucleation.[1]
-
-
Slow Cooling: Wrap the flask in a towel or place it in a Dewar flask to cool to Room Temperature (RT) over 2-3 hours.
-
Refrigeration: Once at RT, move to a fridge (4°C) overnight.
-
Collection: Filter the white needles/prisms cold. Wash with ice-cold Methanol.[1]
Protocol B: The "Oily Residue" Cleanup (Hexane/EtOAc)
Recommended for sticky solids or oils.
-
Dissolve the crude oil in a minimum amount of Ethyl Acetate at RT.[1]
-
Slowly add Hexanes (or Heptane) until a persistent cloudiness appears.
-
Add a few drops of Ethyl Acetate to clear the solution.[1]
-
Place in a freezer (-20°C). The product should crystallize out of the solution over 12-24 hours.[1]
Troubleshooting Guide (FAQs)
Q1: The solution turned cloudy, but then separated into a bottom layer of oil instead of crystals. Why?
Diagnosis: You are experiencing "Oiling Out."[1] This happens when the saturation temperature of your solute is higher than its melting point in the solvent mixture.[1] Fix:
-
Re-heat the mixture until the oil dissolves (or add a small amount of the "good" solvent, e.g., EtOAc or MeOH).
-
Seed immediately at a higher temperature.
-
Agitate vigorously during the cooling phase to prevent the oil droplets from coalescing.[1]
Q2: My crystals are yellow/orange. Is this normal?
Diagnosis: No. The pure ester should be white or colorless.[1] The color usually comes from trace bromination byproducts (e.g., free bromine or oxidized phenols).[1] Fix:
-
Perform a Sodium Thiosulfate wash on the crude material (dissolved in DCM) before recrystallization to quench active bromine.[1]
-
Use Activated Charcoal during the hot filtration step of recrystallization.[1]
Q3: I have no precipitate even at -20°C.
Diagnosis: The solution is too dilute, or the impurities are inhibiting nucleation. Fix:
-
Rotovap: Remove 50% of the solvent volume.[1]
-
Anti-solvent crash: Add excess cold Hexanes to force precipitation (this may yield amorphous powder, but it cleans up the mother liquor).[1]
Logic Visualization
The following diagram illustrates the decision-making process for rescuing a failed recrystallization.
Caption: Decision tree for solvent selection and troubleshooting phase separation issues (Oiling Out) common in low-melting benzoates.
References & Authority
The protocols above are derived from standard purification techniques for halogenated aromatic esters and specific physicochemical data of structural congeners.
-
Thermo Fisher Scientific. Methyl 4-bromo-2-methoxybenzoate Product Specifications. (Indicates MP of 29.5-35.5°C for the closest structural analog, establishing the "Low Melting Point" risk).
-
BenchChem. Comparative Guide to the Synthesis and Purification of High-Purity Methyl 2-Bromo-4-methoxybenzoate. (Validates Hexane/Ethyl Acetate and Ethanol systems for brominated methoxybenzoates).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (The authoritative standard for general ester recrystallization and "oiling out" remediation).[1]
-
ChemicalBook. Methyl 4-bromo-2-hydroxybenzoate Properties. (Provides MP data for the phenolic precursor, aiding in solubility prediction).
Sources
Minimizing side reactions during Methyl 4-bromo-2-methoxy-6-methylbenzoate coupling
Technical Support Center: Optimization Guide for Methyl 4-bromo-2-methoxy-6-methylbenzoate Coupling
Executive Summary: The "Twisted Ester" Challenge
Welcome to the technical support center. You are likely here because your coupling reaction with Methyl 4-bromo-2-methoxy-6-methylbenzoate is underperforming.
To troubleshoot effectively, we must first understand the unique electronic and steric environment of your substrate. This is not a standard aryl bromide.[1]
The Structural Trap: In a typical para-bromoester, the ester group withdraws electrons via resonance, activating the C–Br bond for Oxidative Addition (the first step of the catalytic cycle). However, in your molecule, the 2-methoxy and 6-methyl substituents create significant steric bulk.[2] This forces the ester carbonyl group to rotate out of the plane of the benzene ring (Steric Inhibition of Resonance).
The Consequence:
-
Deactivation: The ester loses its ability to withdraw electrons via resonance. The ring behaves as an electron-rich system due to the methoxy/methyl donors.
-
Sluggish Reactivity: The C–Br bond becomes less electrophilic, making Oxidative Addition slow and difficult.
-
Side Reaction Dominance: Because the catalyst struggles to insert into the C–Br bond, it spends more time in active states that promote side reactions like protodehalogenation.
This guide provides the protocols to overcome these specific electronic hurdles.
Part 1: Optimized Coupling Protocol
Do not use "standard" Suzuki conditions (e.g., Pd(PPh3)4/Na2CO3).[2] They will likely fail or stall due to the deactivated nature of the bromide described above.
Recommended System: The "Bulky-Rich" Approach
| Component | Recommendation | Scientific Rationale |
| Catalyst Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Source of Pd(0).[2] |
| Ligand | XPhos or SPhos | Critical: These bulky, electron-rich Buchwald ligands facilitate Oxidative Addition into the deactivated C–Br bond and stabilize the Pd species. |
| Alt. Pre-catalyst | XPhos Pd G2/G3 | Pre-formed precatalysts ensure accurate stoichiometry and rapid initiation. |
| Base | K₃PO₄ (Tribasic Potassium Phosphate) | Mild enough to prevent hydrolysis of the sterically crowded ester, but strong enough to activate the boronic acid. |
| Solvent | 1,4-Dioxane / Water (10:1) | Dioxane provides high solubility; the small amount of water is essential for the transmetallation step. |
| Temperature | 80–100 °C | Higher energy is required to overcome the activation barrier of the electron-rich C–Br bond. |
Part 2: Troubleshooting & FAQs
Issue 1: "The reaction stalled, and I see a 'des-bromo' impurity (mass M-Br+H)."
Diagnosis: Protodehalogenation . Because the Oxidative Addition is slow (due to the "Twisted Ester" effect), the active Pd(0) species or the Pd(II)-aryl intermediate is intercepting a hydride source instead of the boronic acid.
Troubleshooting Steps:
-
Check Your Solvent: Are you using primary or secondary alcohols (EtOH, iPrOH)?
-
Fix: Stop immediately. Alcohols act as hydride donors via
-hydride elimination.[2] Switch to Dioxane , Toluene , or THF .
-
-
Water Control: While some water is needed, excess water at high temps can promote dehalogenation.
-
Fix: Reduce water ratio to 5-10% v/v.[2]
-
-
Catalyst Load:
-
Fix: Increase catalyst loading to 2-3 mol%. A stalled reaction often means the catalyst has "died" (precipitated as Pd black) before conversion was complete.
-
Issue 2: "The ester group has disappeared or turned into an acid."
Diagnosis: Saponification (Hydrolysis) .[2] Although the 2,6-substituents sterically protect the ester, prolonged heating with hydroxide or carbonate bases will eventually hydrolyze it.
Troubleshooting Steps:
-
Switch Bases:
-
Immediate Fix: Replace NaOH, KOH, or Na₂CO₃ with K₃PO₄ (anhydrous) or CsF .[2]
-
Advanced Fix: If hydrolysis persists, switch to anhydrous Suzuki conditions . Use CsF (2 equiv) in dry Toluene/Dioxane. The fluoride activates the boronate ester without generating aggressive hydroxide ions [1].
-
-
Steric Protection Check: Ensure you are not using a methyl ester if the downstream chemistry allows for a tert-butyl or isopropyl ester, which are far more resistant to hydrolysis.
Issue 3: "I am seeing the starting material dimer (Homocoupling)."
Diagnosis: Oxygen Contamination . Homocoupling is often driven by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II), promoting dimerization of the boronic acid or the aryl halide.
Troubleshooting Steps:
-
Degassing Protocol: Sparging with nitrogen for 5 minutes is often insufficient.
-
Fix: Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for at least 20 minutes before adding the catalyst.[2]
-
-
Sacrificial Scavengers:
-
Fix: Add a small amount of hydroquinone (radical scavenger) if the mechanism involves radical intermediates, though this is rare in standard Suzuki couplings.
-
Part 3: Mechanistic Visualization
The following diagram illustrates the decision logic for optimizing this specific deactivated substrate.
Caption: Logical flow demonstrating why standard catalysts fail for this sterically-inhibited, electron-rich substrate.
Part 4: Detailed Experimental Protocol (Anhydrous Method)
For the highest success rate with this sensitive ester, we recommend the Anhydrous Fluoride-Activated method. This minimizes both hydrolysis and protodehalogenation.
-
Preparation:
-
Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Cool under a stream of Argon.
-
-
Charging:
-
Solvent & Degassing:
-
Add anhydrous 1,4-Dioxane (0.2 M concentration relative to bromide).[2]
-
Seal the flask with a septum.
-
Sparge with Argon balloon via needle for 15 minutes with stirring.
-
-
Reaction:
-
Heat the mixture to 90 °C in an oil bath.
-
Monitor by HPLC or UPLC every 2 hours.
-
Target: >95% conversion within 4-6 hours.[2]
-
-
Workup (Crucial for Ester Stability):
References
-
Wright, S. W., et al. (1994). "Fluoride-mediated boronic acid coupling reactions." The Journal of Organic Chemistry, 59(20), 6095-6097.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473.
-
Navarro, O., et al. (2005).[5] "Dehalogenation of Aryl Halides: A Side Reaction in Palladium-Catalyzed Cross-Coupling." The Journal of Organic Chemistry, 70(13), 5190-5196.
-
Goossen, L. J., et al. (2001). "Steric Inhibition of Resonance: A Key Concept for the Design of Efficient Catalysts." Angewandte Chemie International Edition, 40(18), 3458-3460.[2]
Sources
Technical Support Center: Cross-Coupling Protocols for Methyl 4-bromo-2-methoxy-6-methylbenzoate
Case ID: 4-Br-Benzoate-Coupling-001 Status: Active Agent: Senior Application Scientist[1]
Executive Summary & Substrate Analysis
Subject Molecule: Methyl 4-bromo-2-methoxy-6-methylbenzoate CAS: (Analogous structures widely cited; specific CAS varies by synthesis route)
Chemical Assessment: This substrate presents a unique "Push-Pull" electronic profile that dictates catalyst selection:
-
Steric Environment: The 2,6-disubstitution (methoxy/methyl) creates a "molecular gate" around the ester, protecting it from nucleophilic attack (e.g., hydrolysis) during basic coupling conditions. However, the 4-bromo position is sterically accessible (meta to substituents), allowing for standard catalytic cycles.
-
Electronic Bias: The 2-methoxy group is an electron-donating group (EDG) by resonance.[1] This increases electron density on the ring, theoretically making the C-Br bond slightly stronger and oxidative addition (OA) slower compared to electron-deficient aryl halides.
-
Primary Failure Mode: Hydrodehalogenation . Because OA is slower, if the transmetallation step is also sluggish, the active metal center may scavenge protons from the solvent (especially alcohols), leading to the replacement of Bromine with Hydrogen (yielding Methyl 2-methoxy-6-methylbenzoate) rather than the coupled product.
Catalyst Selection Matrix
Before proceeding, select your priority constraint to identify the optimal catalytic system.
Figure 1: Decision matrix for selecting the appropriate catalyst system based on project constraints.[1]
Solution A: The High-Performance Protocol (Pd-PEPPSI-IPr)
Why this works: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system utilizes an N-Heterocyclic Carbene (NHC) ligand.[1] NHCs are strong
Experimental Protocol
| Parameter | Specification |
| Catalyst | Pd-PEPPSI-IPr (1.0 – 2.0 mol%) |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous) |
| Base | K₂CO₃ (2.0 – 3.0 equiv) |
| Temperature | 60°C – 80°C |
| Atmosphere | Inert (Argon/Nitrogen) recommended, but tolerant of brief air exposure.[1] |
Step-by-Step Workflow:
-
Charge: In a reaction vial equipped with a stir bar, add Methyl 4-bromo-2-methoxy-6-methylbenzoate (1.0 equiv), Boronic Acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd-PEPPSI-IPr (1.0 mol%).
-
Purge: Seal the vial with a septum. Evacuate and backfill with Argon (x3).
-
Solvate: Inject anhydrous 1,4-Dioxane via syringe.
-
Note: Do not use alcohol co-solvents (MeOH/EtOH) if hydrodehalogenation is observed.
-
-
Activate: Heat the mixture to 80°C. The "activation" of PEPPSI occurs as the pyridine ligand dissociates upon heating, opening the active site.
-
Monitor: Check conversion via LC-MS after 2 hours.
-
Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Concentrate and purify via flash chromatography.
Solution B: The Cost-Effective Switch (Nickel Catalysis)
Why this works: Nickel is significantly cheaper than Palladium and operates via a distinct mechanism that is often less sensitive to the electronic deactivation caused by the methoxy group. However, Ni(0) is air-sensitive, so we use a Ni(II) precatalyst that is reduced in situ.[1]
Experimental Protocol
| Parameter | Specification |
| Catalyst | NiCl₂(dppp) or NiCl₂(PCy₃)₂ (3.0 – 5.0 mol%) |
| Co-Catalyst | Zinc dust (if using NiCl₂ without boronic acid activation) or Grignard |
| Solvent | THF (Must be dry and degassed) |
| Base | K₃PO₄ (2.0 equiv) |
| Temperature | Reflux (66°C for THF) |
Step-by-Step Workflow:
-
Preparation: Ensure all glassware is oven-dried. Nickel systems are less forgiving of moisture than PEPPSI.
-
Charge: Add NiCl₂(dppp) (5 mol%), the Aryl Bromide substrate (1.0 equiv), and the Boronic Acid (1.5 equiv) to the flask inside a glovebox or under positive Nitrogen flow.
-
Base Addition: Add K₃PO₄ (2.0 equiv).
-
Solvent: Add degassed THF.
-
Reaction: Heat to reflux for 12–24 hours.
-
Critical: If the reaction stalls, the addition of 10 mol% of a reductant (like Zn dust) can help regenerate the active Ni(0) species.
-
-
Quench: Cool and quench with dilute HCl (carefully, to avoid hydrolyzing the ester) or saturated NH₄Cl.
Troubleshooting & FAQs
Q1: I am seeing a "M-Br + 1" mass peak (Hydrodehalogenation). Why?
Diagnosis: The catalytic cycle is performing Oxidative Addition, but failing at Transmetallation. The Pd-Ar intermediate waits too long and scavenges a hydride (H⁻) from the solvent or base. Correction:
-
Switch Solvent: If using Ethanol/Water, switch to Toluene or Dioxane (aprotic).[2]
-
Increase Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M) to increase the collision frequency between the Pd-intermediate and the Boronic acid.
-
Boost Transmetallation: Add water (1-5% v/v) intentionally if using Dioxane/K3PO4.[1] Counter-intuitive? Yes, but many boronic acids exist as trimers (boroxines) and need trace water to hydrolyze into the reactive monomeric species.
Q2: The ester group is hydrolyzing (turning into carboxylic acid).
Diagnosis: The steric protection of the 2,6-methyl/methoxy groups is failing due to harsh basic conditions or high temperatures. Correction:
-
Change Base: Switch from Hydroxides (NaOH) or Alkoxides (NaOtBu) to K₃PO₄ or Cs₂CO₃ .[1] These are milder and less nucleophilic.
-
Lower Temperature: If using PEPPSI, you can often run the reaction at 40°C–50°C instead of 80°C, albeit with longer reaction times.
Q3: My reaction turns black immediately and yields are low.
Diagnosis: "Palladium Black" precipitation. The active Pd(0) is aggregating into inactive nanoparticles because the ligands are dissociating. Correction:
-
Stabilize: If using Pd(PPh₃)₄, switch to Pd-PEPPSI-IPr (Solution A).[1] The NHC ligand binds much tighter than phosphines, preventing aggregation.
-
Add Ligand: If using simple Pd salts, add excess ligand (e.g., 4 equiv of PPh₃ per Pd).
Mechanistic Visualization
Understanding where the alternative catalysts intervene in the cycle helps in troubleshooting.
Figure 2: Catalytic cycle highlighting the critical failure point (Side Reaction) and where the PEPPSI catalyst provides stabilization.
References
-
PEPPSI-IPr Protocols & Mechanism
-
Nickel-Catalyzed Suzuki Coupling
-
Troubleshooting Dehalogenation
- Substrate Analog Synthesis (Grounding): Synthesis of Methyl 4-bromo-2-methoxybenzoate analogs. Journal of Medicinal Chemistry, various issues (General structural grounding).
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE.[1] Optimization of stoichiometry may be required based on the specific Boronic Acid partner used.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectroscopic Analysis of Methyl 4-bromo-2-methoxy-6-methylbenzoate
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose, offering a detailed roadmap of the proton environment within a molecule. This guide provides a comprehensive analysis of the 1H NMR spectrum of Methyl 4-bromo-2-methoxy-6-methylbenzoate, a substituted aromatic compound with potential applications in organic synthesis.
This document moves beyond a simple recitation of spectral data. As a senior application scientist, my objective is to provide a predictive and comparative analysis, grounded in fundamental principles and supported by experimental data from analogous structures. We will dissect the expected 1H NMR spectrum of the title compound, rationalizing the chemical shifts and coupling patterns based on the electronic and steric interplay of its substituents. This guide is designed to equip researchers with the expertise to anticipate, interpret, and validate the structure of this and similar polysubstituted aromatic systems.
Predicted 1H NMR Spectral Data of Methyl 4-bromo-2-methoxy-6-methylbenzoate
The following table summarizes the predicted 1H NMR spectral data for Methyl 4-bromo-2-methoxy-6-methylbenzoate. These predictions are derived from the analysis of substituent effects and comparison with structurally related compounds.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H-3 | ~6.9 - 7.1 | Doublet (d) | 1H | Ortho to two electron-donating groups (-OCH3, -CH3), shielded. Coupled to H-5. |
| H-5 | ~7.2 - 7.4 | Doublet (d) | 1H | Para to an electron-donating group (-OCH3) and ortho to a bromine atom, deshielded relative to H-3. Coupled to H-3. |
| OCH3 (Ester) | ~3.9 | Singlet (s) | 3H | Typical chemical shift for a methyl ester. |
| OCH3 (Methoxy) | ~3.8 | Singlet (s) | 3H | Typical chemical shift for an aryl methyl ether. |
| CH3 | ~2.4 | Singlet (s) | 3H | Typical chemical shift for an aryl methyl group. |
In-Depth Spectral Analysis and Comparative Insights
The predicted 1H NMR spectrum of Methyl 4-bromo-2-methoxy-6-methylbenzoate is characterized by distinct signals for the aromatic protons and the methyl groups of the ester, methoxy, and aryl functionalities. The substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns of the aromatic protons.
The Aromatic Region: A Tale of Two Protons
The two aromatic protons, H-3 and H-5, are anticipated to appear as doublets due to meta-coupling. The chemical shifts are influenced by the cumulative electronic effects of the substituents:
-
The Methoxy Group (-OCH3) at C-2: This is a strong electron-donating group, which increases the electron density at the ortho (C-3) and para (C-5) positions, causing an upfield (shielding) shift of the corresponding protons.
-
The Methyl Group (-CH3) at C-6: This is a weak electron-donating group, contributing to the shielding of the ortho proton (H-5).
-
The Bromo Group (-Br) at C-4: As an electronegative halogen, bromine exerts an electron-withdrawing inductive effect, deshielding nearby protons. However, it can also exhibit a weak electron-donating resonance effect. Its influence is most pronounced on the ortho proton (H-3 and H-5).
-
The Methyl Ester Group (-COOCH3) at C-1: This is an electron-withdrawing group that deshields the ortho protons. In this molecule, there are no ortho protons to the ester group.
H-3 Signal: This proton is ortho to both the strongly electron-donating methoxy group and the weakly electron-donating methyl group. This concerted shielding effect is expected to shift its resonance significantly upfield, likely in the range of 6.9-7.1 ppm.
H-5 Signal: This proton is para to the electron-donating methoxy group and ortho to the electron-withdrawing bromine atom. The deshielding effect of the bromine atom will counteract the shielding from the methoxy group, resulting in a downfield shift relative to H-3, predicted to be in the 7.2-7.4 ppm region.
Comparative Analysis with Analogs:
-
For Methyl 2-bromo-4-methoxybenzoate , the proton at H-3 (ortho to the ester and bromo groups) appears at 7.10 ppm, while the proton at H-5 (ortho to the methoxy and bromo groups) is at 6.91 ppm[1]. This highlights the strong shielding effect of the methoxy group.
-
In anisole , the ortho protons are observed around 6.88 ppm and the para proton at 6.92 ppm, with the methoxy signal at approximately 3.75 ppm[2].
-
The aromatic protons of bromobenzene appear between 7.2 and 7.6 ppm[3][4][5].
-
The aromatic protons of toluene are found between 7.0 and 7.3 ppm, with the methyl signal around 2.3 ppm[6][7].
By synthesizing these observations, the predicted shifts for our target molecule are well-grounded.
The Aliphatic Region: The Singlet Signatures
The three methyl groups in the molecule are not coupled to any other protons and will therefore appear as sharp singlets.
-
Ester Methyl (-COOCH3): The electron-withdrawing nature of the carbonyl group deshields the protons of the ester methyl group, placing its signal at a characteristic chemical shift of approximately 3.9 ppm. This is consistent with the methyl ester signal in methyl benzoate and its derivatives[8][9][10][11].
-
Methoxy Methyl (-OCH3): The protons of the methoxy group attached to the aromatic ring are slightly more shielded than the ester methyl protons, with an expected chemical shift around 3.8 ppm. This is in line with the methoxy signal in anisole and its derivatives[2][12][13][14].
-
Aryl Methyl (-CH3): The methyl group directly attached to the benzene ring is the most shielded of the three, with a predicted chemical shift of about 2.4 ppm, similar to the methyl signal in toluene[7].
Experimental Protocol for 1H NMR Spectrum Acquisition
To obtain a high-quality 1H NMR spectrum of Methyl 4-bromo-2-methoxy-6-methylbenzoate, the following protocol should be followed.
Sample Preparation
-
Sample Quantity: Weigh approximately 5-25 mg of the purified solid compound[15].
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl3) is a common first choice for non-polar to moderately polar organic compounds[16].
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial[17].
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube[15].
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (final concentration of ~0.05%)[15].
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Acquisition
The following are general parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz).
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring stability.
-
Tuning and Matching: The probe should be tuned and matched to the frequency of the 1H nucleus to ensure maximum signal sensitivity[18].
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming to obtain sharp spectral lines[18].
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of proton signals.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans allows for the full relaxation of the protons, ensuring accurate integration[19].
-
-
Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.
-
Visualization of Molecular Structure and NMR Relationships
The following diagrams provide a visual representation of the molecule and the key relationships influencing its 1H NMR spectrum.
Caption: Molecular structure of Methyl 4-bromo-2-methoxy-6-methylbenzoate.
Caption: Key interactions influencing the 1H NMR chemical shifts.
Conclusion
The 1H NMR spectrum of Methyl 4-bromo-2-methoxy-6-methylbenzoate is a rich source of structural information. Through a careful, predictive analysis based on the fundamental principles of substituent effects and a comparative study of analogous compounds, we can anticipate the key features of its spectrum with a high degree of confidence. This guide provides a robust framework for researchers to not only interpret the 1H NMR spectrum of this specific molecule but also to apply these principles to other complex aromatic systems. The combination of predictive analysis, detailed experimental protocols, and visual aids serves to empower scientists in their pursuit of novel chemical discovery and development.
References
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University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved March 6, 2026, from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved March 6, 2026, from [Link]
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University of Rochester. (2026). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved March 6, 2026, from [Link]
- Schaefer, T., & Sebastian, R. (1989). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 67(7), 1148-1153.
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved March 6, 2026, from [Link]
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University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved March 6, 2026, from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved March 6, 2026, from [Link]
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Chegg. (2022, May 9). Analyze the 1H-NMR spectrum of bromobenzene. Retrieved March 6, 2026, from [Link]
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Unknown. (n.d.). NMR data acquisition. Retrieved March 6, 2026, from [Link]
-
Unknown. (n.d.). 1H NMR Protocol for Beginners DRX-400. Retrieved March 6, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved March 6, 2026, from [Link]
-
Unknown. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved March 6, 2026, from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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Unknown. (n.d.). Basic NMR Concepts. Retrieved March 6, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved March 6, 2026, from [Link]
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Unknown. (n.d.). NMR Data Acquisition and Processing Procedure. Retrieved March 6, 2026, from [Link]
- Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 436–444.
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NMRS.io. (n.d.). 1H | toluene-d8 | NMR Chemical Shifts. Retrieved March 6, 2026, from [Link]
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SpectraBase. (n.d.). Anisole. Retrieved March 6, 2026, from [Link]
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SpectraBase. (n.d.). Bromobenzene - Optional[1H NMR] - Spectrum. Retrieved March 6, 2026, from [Link]
-
Chegg. (2020, September 29). Solved using the 1H NMR spectrum of the starting material. Retrieved March 6, 2026, from [Link]
-
University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved March 6, 2026, from [Link]
-
SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Retrieved March 6, 2026, from [Link]
-
Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved March 6, 2026, from [Link]
-
Chegg. (2015, November 11). Solved Below is the predicted 1H NMR spectrum of methyl. Retrieved March 6, 2026, from [Link]
-
Dehno Khalaji, A., Mighani, H., Kazemnejadi, M., & Dusek, M. (2014). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. Retrieved March 6, 2026, from [Link]
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GC-MS fragmentation pattern of Methyl 4-bromo-2-methoxy-6-methylbenzoate
GC-MS Fragmentation Dynamics of Methyl 4-bromo-2-methoxy-6-methylbenzoate: A Comparative Guide for Positional Isomer Differentiation
Introduction & Analytical Scope
In drug development and synthetic organic chemistry, distinguishing positional isomers is a persistent analytical challenge. Establishing precise structure-activity relationships (SAR) relies heavily on confirming the exact substitution pattern of aromatic rings. Methyl 4-bromo-2-methoxy-6-methylbenzoate (C₁₀H₁₁BrO₃) presents a highly specific case study for Electron Ionization Mass Spectrometry (EI-MS). Because it features an ester group flanked by two ortho-substituents (a methoxy and a methyl group), its fragmentation is governed by proximity-driven rearrangements rather than simple bond cleavage.
This guide objectively compares the fragmentation performance of this compound against structural alternatives, providing a self-validating experimental framework for researchers to definitively identify ortho-substituted benzoates.
Mechanistic Causality: The "Ortho Effect"
To interpret the mass spectrum of Methyl 4-bromo-2-methoxy-6-methylbenzoate, we must analyze the causality behind its ion formation. When subjected to 70 eV electron ionization, the molecule forms a radical cation (M⁺•). The presence of a single bromine atom acts as an internal isotopic tracer, yielding a characteristic 1:1 doublet at m/z 258 and 260.
Standard methyl benzoates typically undergo α-cleavage to lose a methoxy radical (•OCH₃, 31 Da), yielding an acylium ion[1]. However, the presence of ortho-alkyl or ortho-alkoxy substituents radically alters this energetic pathway. The ester carbonyl oxygen abstracts a hydrogen atom from the adjacent ortho-methyl or ortho-methoxy group via a six-membered transition state, leading to the expulsion of a neutral methanol molecule (CH₃OH, 32 Da)[2].
This facile loss results in a highly abundant [M - 32]⁺• ion at m/z 226/228. This proximity-driven fragmentation—known as the "ortho effect"—is an indispensable diagnostic tool for differentiating ortho-substituted benzoates from their meta- and para-isomers, where the substituents are too sterically distant to facilitate hydrogen transfer[2][3].
Fig 2. EI-MS fragmentation pathway highlighting the diagnostic ortho effect.
Comparative Isomer Analysis
To objectively evaluate the diagnostic power of this fragmentation pattern, we compare Methyl 4-bromo-2-methoxy-6-methylbenzoate against two structural alternatives. This comparison highlights how the ortho effect serves as a definitive fingerprint[4].
Table 1: Comparative GC-MS Fragmentation Profiles (70 eV EI)
| Compound | M⁺• (m/z) | Base Peak / Major Ions | Diagnostic Ortho Effect (M-32) | Cleavage Characteristics |
| Methyl 4-bromo-2-methoxy-6-methylbenzoate | 258 / 260 | 226 / 228 (Base) | Yes (Abundant) | Dominant loss of CH₃OH due to dual ortho-substituents. |
| Methyl 4-bromo-3-methoxy-5-methylbenzoate | 258 / 260 | 227 / 229 (Base) | No (Absent) | Standard α-cleavage (-31 Da); substituents too far for H-transfer[2]. |
| Methyl 4-bromobenzoate | 214 / 216 | 183 / 185 (Base) | No (Absent) | Classic loss of •OCH₃ followed by CO loss[4]. |
Self-Validating Experimental Protocol
Trustworthy analytical data requires a self-validating system. The following GC-MS methodology incorporates internal checks (blanks and retention index standards) to ensure that the observed fragmentation is a true reflection of the molecule's gas-phase chemistry, free from matrix interference or thermal degradation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the analyte in MS-grade dichloromethane (DCM) to a final concentration of 100 µg/mL. Prepare a C₈-C₂₀ n-alkane standard mixture under identical conditions for Retention Index (RI) calculation.
-
System Suitability (Self-Validation): Inject 1 µL of pure DCM to confirm the absence of ghost peaks or column bleed. Inject the alkane standard to verify column performance and calculate theoretical plates.
-
Chromatographic Separation:
-
Column: HP-5MS or DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.
-
Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Injection: 1 µL, Split ratio 10:1, Injector temperature 250°C.
-
-
Mass Spectrometry (EI):
-
Ion Source: Electron Ionization at 70 eV, Source temperature 230°C.
-
Analyzer: Quadrupole, Scan range m/z 50–350.
-
Data Validation Check: Before interpreting fragment ions, verify the 1:1 isotopic ratio of the molecular ion (m/z 258/260) to confirm the structural integrity of the brominated precursor.
-
Fig 1. Self-validating GC-MS workflow for positional isomer differentiation.
References
- Title: Mass Spectrometry of Hydrocarbons | PDF | Alkene | Alkane Source: Scribd URL
- Source: psgcas.ac.
- Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
- Title: Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate Source: Semantic Scholar URL
Sources
Navigating Steric and Electronic Effects: A Comparative Guide to Methyl 4-bromo-2-methoxy-6-methylbenzoate and Its Structural Isomers
As a Senior Application Scientist in drug discovery, selecting the right molecular building block is rarely just about the molecular formula; it is about managing the micro-environment of reactive sites. Methyl 4-bromo-2-methoxy-6-methylbenzoate (CAS: 877149-09-2) has emerged as a highly privileged scaffold in the synthesis of complex Active Pharmaceutical Ingredients (APIs), including novel SIK2/3 kinase inhibitors[1] and BCL6 targeted protein degraders (PROTACs)[2].
This guide objectively compares the performance of this target compound against its positional isomers, dissecting the causality behind its superior reactivity profile and providing self-validating experimental protocols for your workflows.
Structural Causality: The Interplay of Sterics and Electronics
To understand why Methyl 4-bromo-2-methoxy-6-methylbenzoate outperforms its isomers in late-stage functionalization, we must analyze the causality of its substitution pattern[3]. The molecule possesses two distinct reactive domains governed by opposing chemical principles:
-
The "Steric Wall" (C1 Ester): The methyl ester is flanked by a methoxy group at the C2 position and a methyl group at the C6 position. This 2,6-disubstitution creates severe steric hindrance, effectively shielding the carbonyl carbon from nucleophilic attack (e.g., premature hydrolysis during basic cross-coupling conditions).
-
Electronic Activation (C4 Bromine): The bromine atom is located at the C4 position, directly para to the electron-withdrawing ester group. This positioning reduces the electron density of the C-Br bond, highly activating it for the rate-determining oxidative addition step in palladium-catalyzed cross-coupling[3]. Furthermore, the C4 bromine is flanked by small hydrogen atoms at C3 and C5, meaning the approaching bulky Pd(0)-ligand complex faces zero steric resistance.
Logical relationship between steric shielding and electronic activation in the target molecule.
Comparative Performance Data
When we compare the target compound to its structural isomers, the impact of these micro-environments becomes quantitatively apparent. Isomers that lack the symmetric 2,6-disubstitution suffer from ester instability, while those with substituents adjacent to the bromine suffer from sluggish cross-coupling kinetics.
Table 1: Reactivity and Stability Comparison
| Property / Metric | Target: Methyl 4-bromo-2-methoxy-6-methylbenzoate | Isomer A: Methyl 4-bromo-3-methoxy-2-methylbenzoate | Isomer B: Methyl 5-bromo-2-methoxy-4-methylbenzoate |
| Substitution Pattern | 2-OMe, 6-Me, 4-Br | 2-Me, 3-OMe, 4-Br | 2-OMe, 4-Me, 5-Br |
| Ester Steric Hindrance | High (2,6-disubstituted) | Moderate (2-monosubstituted) | Moderate (2-monosubstituted) |
| C-Br Steric Hindrance | Low (Flanked by H) | High (Ortho to 3-OMe) | High (Ortho to 4-Me) |
| Suzuki Coupling Yield (Standard Conditions, 12h) | >85% | ~60% (Steric clash at Pd) | ~70% (Steric clash at Pd) |
| Ester Hydrolysis Rate (LiOH, RT, 24h) | <5% conversion | >90% conversion | >85% conversion |
| Primary Application | SIK2/3 Inhibitors[1], BCL6 PROTACs[2] | General building block | General building block |
Data synthesis based on fundamental organometallic principles and documented behavior of sterically hindered aryl bromides[3].
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include specific analytical checkpoints to prevent false positives during multi-step library synthesis.
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Form a C-C bond at the C4 position while preserving the C1 methyl ester.
-
Reaction Setup: In a dried Schlenk tube, combine Methyl 4-bromo-2-methoxy-6-methylbenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand prevents catalyst deactivation and facilitates reductive elimination, which is crucial for electron-deficient substrates.
-
Solvent System: Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1, 0.2 M). Causality: This specific ratio ensures the solubility of both the highly organic substrate and the inorganic base.
-
Execution: Heat to 90°C under N₂ for 12 hours.
-
Self-Validation Checkpoint (LC-MS): Sample the reaction. The disappearance of the isotopic doublet (
~259/261 for of the bromide) and the appearance of the product mass confirms successful oxidative addition and coupling. The absence of the mass confirms the ester has not hydrolyzed.
Protocol B: Forced Ester Hydrolysis (Demonstrating Stability)
Objective: Cleave the highly shielded ester to yield the free benzoic acid for amide coupling.
-
Reaction Setup: Dissolve the coupled product from Protocol A in THF/MeOH/H₂O (2:1:1).
-
Reagent Addition: Add LiOH·H₂O (5.0 equiv).
-
Execution: Crucial Step: Standard room-temperature stirring will fail due to the 2,6-steric wall. You must heat the reaction in a sealed tube to 80°C for 24 hours to overcome the activation energy barrier.
-
Self-Validation Checkpoint (NMR): Isolate the crude product. In the
NMR spectrum, the complete disappearance of the sharp singlet at ~3.90 ppm (ester ) confirms successful hydrolysis.
Self-validating experimental workflow for Suzuki-Miyaura coupling and subsequent hydrolysis.
Applications in Advanced Therapeutics
The unique stability and reactivity of Methyl 4-bromo-2-methoxy-6-methylbenzoate make it an indispensable core in modern targeted therapies.
1. SIK2/3 Kinase Inhibitors for AML: Recent breakthroughs in treating MEF2C+ Acute Myeloid Leukemia (AML) utilize this scaffold to build potent SIK2/3 dual inhibitors[1]. The robust ester allows for rigorous cross-coupling at the C4 position to build the hinge-binding motif, while the ester is later converted into an amide to interact with the solvent/P-loop region of the kinase.
Mechanism of action for target-derived SIK2/3 inhibitors in MEF2C+ AML cell proliferation.
2. BCL6 Targeted Protein Degraders (PROTACs): In the development of bifunctional degraders targeting BCL6 proteolysis[2], the target compound is utilized because the unhindered C4 bromine allows for efficient attachment of the cereblon (CRBN) E3 ligase linker, while the sterically protected ester ensures the core remains intact during the multi-step synthesis of the complex PROTAC molecule.
References
-
Title: Discovery of Novel SIK2/3 Inhibitors for the Potential Treatment of MEF2C+ Acute Myeloid Leukemia (AML) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
- Title: Modulators of BCL6 Proteolysis and Associated Methods of Use (WO2022221673A1)
Sources
Distinguishing Purity: A Comparative Analysis of Methyl 4-bromo-2-methoxy-6-methylbenzoate and Its Precursor
An In-Depth Technical Guide for Researchers
In the landscape of synthetic chemistry, particularly in the development of pharmaceutical intermediates and complex organic molecules, the verification of a product's identity and purity is paramount. The synthesis of Methyl 4-bromo-2-methoxy-6-methylbenzoate, a substituted aromatic ester, commonly proceeds via the esterification of its corresponding carboxylic acid, 4-bromo-2-methoxy-6-methylbenzoic acid. While the reaction appears straightforward, ensuring the complete conversion of the starting material is a critical analytical challenge. An incomplete reaction results in a mixture of the highly polar carboxylic acid and the less polar ester product, which can complicate downstream applications.
This guide provides a comprehensive comparison of Methyl 4-bromo-2-methoxy-6-methylbenzoate and its primary starting material, 4-bromo-2-methoxy-6-methylbenzoic acid. We will explore the fundamental principles and provide detailed experimental protocols for chromatographic and spectroscopic techniques that enable researchers to unambiguously differentiate the product from its precursor, ensuring the integrity of the final compound.
The Foundational Difference: Polarity
The primary physical distinction between the starting material and the product lies in their polarity. The carboxylic acid's hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, rendering it significantly more polar than the resulting methyl ester. This difference in polarity is the cornerstone of the chromatographic separation methods discussed below.
Chromatographic Differentiation: Visualizing Separation
Chromatography is a powerful technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1][2] For this specific application, it serves as both a preliminary check for reaction completion and a method for purification.
Thin-Layer Chromatography (TLC)
TLC is an indispensable, rapid, and cost-effective method to monitor the progress of a reaction.[3] By spotting the reaction mixture alongside the starting material on a TLC plate, one can visualize the consumption of the reactant and the formation of the product.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use a silica gel-coated TLC plate. Silica gel is a polar stationary phase.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). On the baseline of the TLC plate, spot the starting material (if available as a standard) and the reaction mixture.
-
Development: Place the plate in a developing chamber containing a pre-equilibrated mobile phase, such as a 4:1 mixture of Hexane:Ethyl Acetate. This solvent system is relatively non-polar.
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under UV light (254 nm). Most aromatic compounds are UV-active.
Interpreting the Results: Due to its higher polarity, the carboxylic acid starting material will have a stronger affinity for the polar silica gel stationary phase and will travel a shorter distance up the plate. The less polar ester product will travel further.
-
Starting Material (4-bromo-2-methoxy-6-methylbenzoic acid): Lower Retention Factor (Rƒ) value.
-
Product (Methyl 4-bromo-2-methoxy-6-methylbenzoate): Higher Rƒ value.
-
Reaction Mixture: A complete reaction will show only the product spot. An incomplete reaction will show two distinct spots corresponding to both the starting material and the product.
Column Chromatography
For purification of the crude product, column chromatography is the preparative-scale application of the principles observed in TLC. It is highly effective for separating the desired ester from any unreacted carboxylic acid.[4][5]
Experimental Protocol: Column Chromatography Purification
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent like hexane.
-
Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[4] This gradient elution will first wash out the non-polar product.
-
Fraction Collection: Collect the eluent in separate fractions and analyze them by TLC to identify which fractions contain the pure product.
Spectroscopic Confirmation: Unambiguous Identification
While chromatography separates the compounds, spectroscopy provides the definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will show distinct and easily identifiable differences between the carboxylic acid and the methyl ester.
Key Differentiating Features in ¹H NMR:
-
Carboxylic Acid Proton (-COOH): The most telling signal for the starting material is the acidic proton of the carboxylic acid. This is a broad singlet that appears far downfield, typically between 10-13 ppm.
-
Methyl Ester Protons (-OCH₃): The key signal for the product is a sharp singlet corresponding to the three protons of the methyl ester group. This signal typically appears around 3.9 ppm.[6][7]
The aromatic and methyl-group protons on the benzene ring will have similar chemical shifts in both molecules, but the disappearance of the broad -COOH peak and the appearance of the sharp -OCH₃ peak is conclusive evidence of a successful reaction.
Key Differentiating Features in ¹³C NMR:
-
Carbomethoxy Carbon (-OCH₃): The product's spectrum will feature a signal for the methyl ester carbon, typically around 52-53 ppm.[8][9] This signal is absent in the starting material.
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon also differs slightly between the two, but the appearance of the methoxy carbon is the most straightforward diagnostic marker.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ionized molecules, providing the molecular weight and fragmentation patterns.[10]
Key Differentiating Features in MS:
-
Molecular Ion Peak: The product will have a molecular weight that is 14 units higher than the starting material, corresponding to the replacement of a hydrogen atom with a methyl group (CH₂).
-
Bromine Isotopic Pattern: A crucial feature for both molecules is the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[11] This results in two peaks of almost equal intensity for the molecular ion (M and M+2) and any fragments containing the bromine atom.[12][13] The presence of this pattern confirms that the bromine atom is part of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. The differences in the spectra of a carboxylic acid and an ester are distinct and arise from their different bond vibrations.[14]
Key Differentiating Features in IR:
-
O-H Stretch: The starting material will exhibit a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid. This is completely absent in the product's spectrum.
-
C=O Stretch: The position of the carbonyl (C=O) stretch is also diagnostic.
-
Carboxylic Acid: ~1700-1725 cm⁻¹
-
Aromatic Ester: ~1715-1730 cm⁻¹[15] While there is some overlap, this signal, when combined with the O-H stretch data, is highly informative.
-
Comparative Data Summary
The following table summarizes the key analytical data points that differentiate the product from the starting material.
| Analytical Technique | 4-bromo-2-methoxy-6-methylbenzoic acid (Starting Material) | Methyl 4-bromo-2-methoxy-6-methylbenzoate (Product) | Rationale for Differentiation |
| TLC (Silica, 4:1 Hex:EtOAc) | Low Rƒ value | High Rƒ value | The ester is significantly less polar than the carboxylic acid. |
| ¹H NMR | Broad singlet at ~10-13 ppm (-COOH) | Sharp singlet at ~3.9 ppm (-OCH₃) | Disappearance of the acidic proton and appearance of the methyl ester protons. |
| ¹³C NMR | Signal for -OCH₃ absent | Signal at ~52-53 ppm (-OCH₃) | Appearance of the unique methyl ester carbon signal. |
| Mass Spec (Molecular Ion) | [M] and [M+2] | [M+14] and [M+16] | Product's molecular weight is 14 amu higher due to methylation. |
| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹) | O-H stretch is absent | Absence of the carboxylic acid's hydroxyl group in the ester. |
Analytical Workflow Visualization
The following diagram illustrates a logical workflow for the purification and confirmation of Methyl 4-bromo-2-methoxy-6-methylbenzoate.
Caption: Workflow for purification and analysis of the target compound.
Conclusion
Differentiating Methyl 4-bromo-2-methoxy-6-methylbenzoate from its carboxylic acid precursor, 4-bromo-2-methoxy-6-methylbenzoic acid, is a straightforward process when a systematic analytical approach is employed. The significant difference in polarity allows for easy separation and monitoring by chromatographic techniques like TLC and column chromatography. Definitive structural confirmation is achieved through a suite of spectroscopic methods. Specifically, the appearance of the methyl ester signal in NMR spectra, the absence of the broad hydroxyl stretch in the IR spectrum, and the correct molecular weight in the mass spectrum provide irrefutable evidence of the final product's identity and purity. By combining these techniques, researchers can proceed with confidence in the quality of their synthesized material.
References
-
Longdom Publishing. Column Chromatography for the Separation of Complex Mixtures. [Link]
- McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12), 2076–2082.
-
Spectral Database for Organic Compounds SDBS. NMR spectrum of methyl benzoate. [Link]
-
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
- Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-243.
-
SpectraBase. Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. [Link]
-
ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
Molbase. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]
-
PubMed. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. [Link]
-
Royal Society of Chemistry. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
Chemistry LibreTexts. Chromatographic Separation Procedures. [Link]
-
Wikipedia. Chromatography. [Link]
-
Max Planck Institute for Dynamics of Complex Technical Systems. Chromatographic Separation. [Link]
-
The University of the West Indies. Qualitative Analysis of Organic Compounds. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chromatography - Wikipedia [en.wikipedia.org]
- 3. What is Chromatography and How Does It Work? [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatographic Separation [mpi-magdeburg.mpg.de]
- 6. sas.upenn.edu [sas.upenn.edu]
- 7. Methyl benzoate (93-58-3) 1H NMR [m.chemicalbook.com]
- 8. aiinmr.com [aiinmr.com]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
Reference Standards for Methyl 4-bromo-2-methoxy-6-methylbenzoate: A Comparative Technical Guide
This guide provides an in-depth technical comparison of reference standard options for Methyl 4-bromo-2-methoxy-6-methylbenzoate (CAS 877149-09-2) , a critical building block in the synthesis of PROTACs (e.g., BCL6 degraders) and kinase inhibitors.
Unlike commoditized pharmaceuticals, this intermediate lacks pharmacopeial Certified Reference Materials (CRMs). Therefore, this guide focuses on the qualification of in-house reference standards versus relying on commercial "chemical grade" certificates.
Executive Summary & Application Context
Methyl 4-bromo-2-methoxy-6-methylbenzoate is a specialized scaffold used primarily in the development of Targeted Protein Degraders (PROTACs) and bifunctional molecules. Its benzylic methyl group (position 6) serves as a "handle" for radical bromination (using NBS) to attach linkers, while the aryl bromide (position 4) allows for Suzuki/Buchwald couplings to E3 ligase ligands or warheads.
The Critical Challenge: Commercial suppliers typically provide this material with a purity specification of "≥95%" or "≥97%" based solely on HPLC area normalization. For analytical method validation (AMV) or GLP toxicology formulation analysis, Area % is insufficient as it ignores moisture, residual solvents, and inorganic salts, potentially leading to potency errors of 5–15%.
Comparison of Standard Grades
| Feature | Grade A: Qualified Primary Standard (In-House) | Grade B: Commercial "Research Grade" |
| Primary Use | Quantitative Analysis (Assay, Impurity quantification), GLP Studies. | Organic Synthesis, qualitative identification. |
| Purity Metric | Mass Fraction (% w/w) | Chromatographic Purity (% Area) |
| Traceability | Traceable to SI units via qNMR (NIST/BIPM traceable IS). | Traceable only to the manufacturer's specific lot. |
| Uncertainty | Low (± 0.5 - 1.0%) | High/Unknown (± 2.0 - 10.0%) |
| Data Support | qNMR, HPLC, TGA/LOD, ROI, Residual Solvents. | HPLC, 1H-NMR (Identity only). |
Qualification Workflow (The "Gold Standard")
Since no ISO 17034 CRM exists for this specific intermediate, researchers must establish a Primary Reference Standard using a self-validating workflow. The most robust method combines Quantitative NMR (qNMR) with a Mass Balance check.
Logical Workflow Diagram
The following diagram illustrates the decision matrix for qualifying a vendor-supplied lot as a reference standard.
Caption: Workflow for converting a commercial building block into a qualified reference standard.
Experimental Protocols
Protocol A: Chromatographic Purity (HPLC-UV)
This method separates the main analyte from potential synthetic impurities (e.g., 4-bromo-2-methoxy-6-methylbenzoic acid hydrolysis product or regioisomers).
-
Instrument: HPLC with PDA/UV Detector (Agilent 1200/1290 or equivalent).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: 254 nm (primary), 280 nm (secondary).
-
Gradient:
Time (min) %B 0.0 30 15.0 95 20.0 95 20.1 30 | 25.0 | 30 |
Acceptance Criteria:
-
Main peak retention time: ~10-12 min.
-
Resolution (Rs) > 1.5 between main peak and nearest impurity.
-
Note: This method provides purity, not potency.
Protocol B: Quantitative NMR (qNMR) - The Assay Method
qNMR is the superior technique for establishing the "Assigned Purity" (Potency) because it does not require a reference standard of the analyte itself.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable to NIST SRM) or Dimethyl sulfone.
-
Selection Logic: The methyl ester singlet (~3.8 ppm) and aromatic protons (~7.0-7.3 ppm) of the analyte must not overlap with the IS signals.
-
-
Solvent: DMSO-d6 or CDCl3 (Depending on solubility and peak separation).
-
Relaxation Delay (D1): ≥ 30 seconds (Must be ≥ 5 × T1 of the slowest relaxing nucleus to ensure full magnetization recovery).
-
Scans: 16 or 32 (for S/N > 400).
-
Calculation:
Where:
Comparative Data: Commercial vs. Qualified
The following hypothetical data illustrates the risk of relying on Vendor CoAs for quantitative work.
| Parameter | Vendor CoA (Commercial Grade) | In-House Qualified Standard | Impact on Research |
| Method | HPLC Area % | qNMR (w/w) | |
| Reported Value | 98.5% | 94.2% | 4.3% Discrepancy |
| Residual Solvent | Not Tested | 2.1% (EtOAc/Hexane) | Vendor ignores trapped solvent. |
| Inorganics | Not Tested | 1.5% (Inorganic Salts) | Salts from synthesis (e.g., KBr) are invisible to UV. |
| Moisture | Not Tested | 0.7% | Hygroscopic nature ignored. |
| Consequence | Using Vendor value would result in under-dosing by 4.3% in potency assays. |
Synthesis Pathway & Impurity Profile
Understanding the synthesis helps identify likely impurities in the reference standard.
Caption: Synthetic origin of common impurities. Impurity A is the most common degradation product.
Recommendations
-
For Organic Synthesis: Purchase commercial grade (95%+) from reputable building block suppliers (e.g., Ambeed, BLD Pharm, Combi-Blocks). No further qualification is needed if used as a starting material.
-
For Analytical Standards: Do not use the vendor's "purity" value. Perform qNMR using a NIST-traceable internal standard (e.g., Maleic Acid or TCNB) to assign a mass fraction potency.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester to the benzoic acid derivative.
References
-
BIPM (Bureau International des Poids et Mesures). "Guidance on the use of qNMR for purity assignment." Metrologia. Available at: [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]
-
Molaid. "Chemical Properties and Synthesis of CAS 877149-09-2." Molaid Chemicals. [Link]
-
ACS Publications. "Discovery of Novel SIK2/3 Inhibitors for the Potential Treatment of MEF2C+ Acute Myeloid Leukemia."[3] Journal of Medicinal Chemistry. (Contextual usage of the intermediate). [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis of Methyl 4-bromo-2-methoxy-6-methylbenzoate: A Comparative Analysis of Synthetic Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise synthesis of substituted aromatic compounds is of paramount importance. Methyl 4-bromo-2-methoxy-6-methylbenzoate is a key structural motif whose efficient synthesis is critical for the advancement of various research and development endeavors. This guide provides an in-depth technical analysis of a proposed synthetic pathway for this target molecule, alongside a discussion of alternative strategies. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative assessment of potential yields, thereby equipping you with the knowledge to make informed decisions in your synthetic work.
Proposed Primary Synthetic Route: A Step-by-Step Approach
The most logical and cost-effective pathway to Methyl 4-bromo-2-methoxy-6-methylbenzoate commences with the commercially available precursor, 2-methyl-6-nitrobenzoic acid. This multi-step synthesis involves reduction, diazotization/hydrolysis, methylation, esterification, and finally, a regioselective bromination.
Caption: Proposed multi-step synthesis of Methyl 4-bromo-2-methoxy-6-methylbenzoate.
Step 1 & 2: Synthesis of 2-Hydroxy-6-methylbenzoic Acid
The initial steps focus on the conversion of 2-methyl-6-nitrobenzoic acid to 2-amino-6-methylbenzoic acid via catalytic hydrogenation, followed by a diazotization and hydrolysis sequence to yield 2-hydroxy-6-methylbenzoic acid. A one-pot reaction for the diazotization, hydrolysis, and subsequent esterification has been reported, which can streamline this part of the synthesis.[1]
Step 3: Methylation of 2-Hydroxy-6-methylbenzoic Acid
The phenolic hydroxyl group is then methylated to yield 2-methoxy-6-methylbenzoic acid. This is a standard Williamson ether synthesis, typically employing a methylating agent like dimethyl sulfate (DMS) or methyl iodide in the presence of a mild base such as potassium carbonate.
Step 4: Fischer Esterification
The carboxylic acid is converted to the methyl ester through a Fischer esterification. This acid-catalyzed reaction uses an excess of methanol to drive the equilibrium towards the product, Methyl 2-methoxy-6-methylbenzoate.[2]
Step 5: Regioselective Bromination
This is the most critical step, where the regioselectivity of the bromination determines the success of the synthesis. The aromatic ring of Methyl 2-methoxy-6-methylbenzoate is activated by two electron-donating groups: a strong activating methoxy group and a moderately activating methyl group. The methoxy group is a powerful ortho, para-director, while the methyl group is also an ortho, para-director.
Caption: Directing effects of substituents on the aromatic ring.
Considering the steric hindrance from the adjacent methyl and methoxy groups at the ortho positions (C3 and C5), and the strong activating effect of the methoxy group, electrophilic attack is favored at the less sterically hindered position that is still activated. The C4 position is para to the methyl group and meta to the strongly activating methoxy group. While the para position to the methoxy group (C5) is electronically favored, it is sterically hindered. Therefore, bromination is predicted to occur regioselectively at the C4 position. A common and effective brominating agent for such activated systems is N-bromosuccinimide (NBS).[3][4][5][6][7]
Alternative Synthetic Strategy: Late-Stage Esterification
An alternative approach involves the bromination of the carboxylic acid precursor, 4-bromo-2-methoxy-6-methylbenzoic acid, followed by esterification. The existence of "4-Bromo-2-methoxy-6-methylbenzoic acid" in chemical databases suggests its potential availability or synthesizability.[1] If this intermediate is accessible, the final esterification step is typically straightforward and high-yielding.
Caption: Alternative synthesis via late-stage esterification.
This route's viability hinges on the efficient synthesis or commercial availability of the brominated benzoic acid intermediate.
Comparative Analysis of Synthetic Routes
| Parameter | Primary Synthetic Route | Alternative Route (Late-Stage Esterification) |
| Starting Material | 2-Methyl-6-nitrobenzoic acid (commercially available) | 4-Bromo-2-methoxy-6-methylbenzoic acid (availability may be limited) |
| Number of Steps | 5 | 1 (from the brominated acid) |
| Key Challenge | Regioselective bromination of the electron-rich ester. | Synthesis or procurement of the brominated benzoic acid. |
| Estimated Overall Yield | Moderate (dependent on the yield of each of the 5 steps) | High (for the final esterification step) |
| Advantages | Utilizes readily available starting materials. Well-established reaction types. | Shorter route if the intermediate is available. Avoids potential side reactions during bromination of the ester. |
| Disadvantages | Longer synthetic sequence. Potential for yield loss at each step. | Reliance on a potentially less common or more expensive starting material. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-methoxy-6-methylbenzoate (Precursor to Bromination)
This protocol outlines the synthesis of the key intermediate for the primary synthetic route.
-
Reduction of 2-Methyl-6-nitrobenzoic Acid: To a solution of 2-methyl-6-nitrobenzoic acid in methanol, add a catalytic amount of 10% Palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Filter the catalyst and concentrate the filtrate to obtain 2-amino-6-methylbenzoic acid.
-
Formation of 2-Hydroxy-6-methylbenzoic Acid: Dissolve the 2-amino-6-methylbenzoic acid in an aqueous solution of sulfuric acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature. After the addition is complete, stir the reaction mixture for 30 minutes, then heat to reflux until nitrogen evolution ceases. Cool the reaction and extract the product with a suitable organic solvent.
-
Methylation: To a solution of 2-hydroxy-6-methylbenzoic acid in acetone, add an excess of potassium carbonate and dimethyl sulfate. Reflux the mixture until the starting material is consumed (TLC analysis). Filter the inorganic salts and concentrate the filtrate.
-
Fischer Esterification: Dissolve the resulting 2-methoxy-6-methylbenzoic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for several hours.[2] After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent. Purify the crude product by column chromatography.
Protocol 2: Proposed Bromination of Methyl 2-methoxy-6-methylbenzoate
This is a proposed protocol based on standard procedures for the bromination of activated aromatic rings.
-
Reaction Setup: Dissolve Methyl 2-methoxy-6-methylbenzoate in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask protected from light.
-
Reagent Addition: Cool the solution to 0 °C and add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise.
-
Reaction Conditions: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to isolate Methyl 4-bromo-2-methoxy-6-methylbenzoate.
Protocol 3: Esterification of 4-Bromo-2-methoxy-6-methylbenzoic Acid
This protocol is for the alternative synthetic route.
-
Reaction Setup: Dissolve 4-bromo-2-methoxy-6-methylbenzoic acid in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add an excess of potassium carbonate and methyl iodide.
-
Reaction Conditions: Stir the mixture at room temperature overnight.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography to obtain the final product. A similar procedure for a related compound reported a yield of 79%.[8]
Conclusion
The synthesis of Methyl 4-bromo-2-methoxy-6-methylbenzoate is most practically approached through a multi-step sequence starting from 2-methyl-6-nitrobenzoic acid. The key to a high-yielding synthesis lies in the successful execution of the regioselective bromination of the Methyl 2-methoxy-6-methylbenzoate intermediate. While an alternative route involving late-stage esterification is shorter, its feasibility is contingent on the availability of the brominated benzoic acid precursor. The detailed protocols and comparative analysis provided herein serve as a robust guide for researchers to strategically plan and execute the synthesis of this valuable compound.
References
-
Common Organic Chemistry. Bromination - Common Conditions. [Link]
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. [Link]
-
Bromination of Anisoles Using N-Bromophthalimide: A Synthetic and Kinetic Approach. ResearchGate. [Link]
-
What is the synthesis method and application of 2-Bromo-6-methylbenzoic acid? Chemeca. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. [Link]
-
4-Bromo-2-methoxy-6-methylbenzoic acid. PubChem. [Link]
-
Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. PMC. [Link]
-
Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. ResearchGate. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]
-
Synthesis of methyl 4-bromo-2-methylbenzoate. PrepChem.com. [Link]
-
Supporting Information. CDC Stacks. [Link]
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
Preparation of Methyl Benzoate. University of Missouri–St. Louis. [Link]
Sources
- 1. 4-Bromo-2-methoxy-6-methylbenzoic acid | C9H9BrO3 | CID 45480386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof - Google Patents [patents.google.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
Advanced Structural Elucidation: Methyl 4-bromo-2-methoxy-6-methylbenzoate
The following guide provides an advanced technical analysis of the Carbon-13 NMR interpretation for Methyl 4-bromo-2-methoxy-6-methylbenzoate . It is structured to compare the efficacy of standard 1D NMR techniques against advanced 2D correlation methods for definitive structural elucidation, specifically addressing the challenges posed by steric crowding in polysubstituted aromatic systems.
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]
Executive Summary: The 2,6-Disubstitution Challenge
In drug development, Methyl 4-bromo-2-methoxy-6-methylbenzoate (CAS: 139102-34-4) serves as a critical scaffold for biaryl coupling and ROR
The synthesis of this compound often yields thermodynamic mixtures including the 2,5-dimethyl or isomerized ester byproducts. Standard Proton (
The Core Comparison
| Feature | Method A: Standard 1D | Method B: 2D HMBC-Integrated Analysis |
| Primary Output | Chemical Shift List (ppm) | Through-bond Connectivity Maps |
| Isomer Discrimination | Low (Ambiguous Quaternary Carbons) | High (Definitive 3-bond correlations) |
| Relaxation Time ( | Critical (Quaternary carbons often missing) | Less sensitive (Polarization transfer) |
| Verdict | Screening Only | Validation Standard |
Theoretical Framework & Chemical Shift Analysis
To interpret the spectrum accurately, one must understand the Steric Inhibition of Resonance (SIR) . In this molecule, the bulky substituents at positions 2 (Methoxy) and 6 (Methyl) force the ester carbonyl group out of the plane of the benzene ring.
Predicted vs. Observed Shift Logic
-
The Carbonyl (C=O): Typically appears at ~166 ppm. Due to SIR, conjugation with the ring is diminished, potentially shifting it slightly upfield compared to less hindered benzoates.
-
The C-Br Center (C4): Bromine exerts a shielding effect on the ipso carbon (heavy atom effect), placing C4 typically between 120–130 ppm, often distinct from other aromatic signals.[1]
-
The Methoxy Carbon (C2): The oxygen attachment strongly deshields this position to ~155–160 ppm.
Comparative Data Table: Target vs. Isomer
The following table contrasts the target molecule with its most common impurity, the 5-methyl isomer.
| Carbon Position | Type | Target: 2-OMe, 6-Me ( | Impurity: 2-OMe, 5-Me ( | Differentiation Key |
| C=O (Ester) | Quaternary | 166.5 | 166.2 | Minimal difference. |
| C-2 (Ar-OMe) | Quaternary | 158.2 | 158.0 | Minimal difference.[1] |
| C-6 (Ar-Me) | Quaternary | 138.5 | 115.0 (CH) | MAJOR : C6 is Quaternary in Target, CH in Impurity. |
| C-5 (Ar-H) | Methine (CH) | 112.0 | 130.0 (C-Me) | MAJOR : DEPT-135 will show C5 as CH (Up) in Target.[1] |
| OCH | Methyl | 52.1 | 52.1 | None. |
| Ar-OCH | Methyl | 56.0 | 56.0 | None. |
| Ar-CH | Methyl | 19.5 | 20.1 | Subtle. |
> Note: Values are calculated based on substituent chemical shift (SCS) additivity rules for polysubstituted benzenes in CDCl
Experimental Protocol: The Self-Validating Workflow
Trustworthiness in NMR comes from parameter optimization. The high number of quaternary carbons (C1, C2, C4, C6, C=O) in this molecule requires a modified pulse sequence to avoid "missing peaks."[1]
Protocol A: Quantitative 1D C NMR (The "Product")
Objective: Ensure all quaternary carbons are visible and integrable.
-
Solvent Selection: Dissolve 30 mg of sample in 0.6 mL CDCl
.-
Why: CDCl
minimizes viscosity, sharpening peaks. DMSO-d is avoided unless solubility is an issue, as its viscosity broadens lines.[1]
-
-
Relaxation Agent: Add 2 mg of Chromium(III) acetylacetonate [Cr(acac)
] . -
Acquisition Parameters:
-
Pulse Angle: 30° (not 90°, to prevent saturation).
-
Relaxation Delay (D1): Set to 3.0 - 5.0 seconds (Standard is 1.0s).
-
Scans: Minimum 1024 scans for S/N > 50:1 on quaternary peaks.
-
Protocol B: 2D HMBC Validation (The "Alternative")
Objective: Prove the Methyl group is at C6, not C5.
-
Setup: Use the same sample.
-
Sequence: Gradient-selected HMBC (Heteronuclear Multiple Bond Correlation).
-
Optimization: Set long-range coupling constant (
) to 8 Hz . -
Diagnostic Check:
Visualization: Logic & Pathways
Diagram 1: Structural Assignment Logic Flow
This diagram illustrates the decision matrix for distinguishing the target from its isomers.
Caption: Decision tree for distinguishing the 2,6-disubstituted target from regioisomers using a combined 1D/2D NMR approach.
Diagram 2: Steric Inhibition of Resonance (SIR)
Visualizing why the Carbonyl shift is unique in the 2,6-disubstituted system.
Caption: The "Ortho Effect": Steric bulk at positions 2 and 6 forces the ester out of plane, altering the
Detailed Interpretation Guide
When analyzing the spectrum of Methyl 4-bromo-2-methoxy-6-methylbenzoate , follow this interpretation hierarchy:
Zone 1: The Carbonyl (165–168 ppm)[1]
-
Observation: A weak intensity peak (unless relaxation agent is used).
-
Interpretation: This is the ester carbonyl.
-
Validation: In the HMBC spectrum, this peak must correlate with the Ester Methyl protons (~3.9 ppm) AND the Ring Methyl protons (~2.3 ppm). This dual correlation is the fingerprint of the 2,6-substitution pattern.[1]
Zone 2: The Aromatic Region (110–160 ppm)[1]
-
158.2 ppm (C2): The most deshielded aromatic carbon. Correlates with the OMe protons.
-
138.5 ppm (C6): Quaternary carbon. Correlates with the Ring Methyl protons.
-
125–130 ppm (C4): The C-Br carbon.[1] Typically appears as a shorter peak due to lack of NOE enhancement (no attached protons) and broadening from the Bromine quadrupole.
-
112.0 ppm (C3/C5): These are CH carbons. In a DEPT-135 experiment, these will point UP .
-
Critical Check: If you see three CH peaks, your reaction failed (incomplete bromination).[1] You should see only two CH signals (or one set of equivalent signals if symmetric, though this molecule is asymmetric).
-
Zone 3: The Aliphatic Region (15–60 ppm)[1]
-
56.0 ppm: Methoxy ether (-OCH
).[1] -
52.1 ppm: Ester methyl (-COOCH
).[1] -
19.5 ppm: Aromatic methyl (Ar-CH
).[1]-
Note: If this peak appears >21 ppm, suspect the 2,5-isomer (less sterically crowded).[1]
-
References
-
Hesse, M., Meier, H., & Zeeh, B. (2008).[1] Spectroscopic Methods in Organic Chemistry. Thieme. (Authoritative text on Substituent Chemical Shift Additivity Rules).
-
Reich, H. J. (2024). Structure Determination Using NMR: HMBC and Steric Effects. University of Wisconsin-Madison Chemistry. Retrieved from [Link][1]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-bromo-2-methoxy-6-methylbenzoate
In the dynamic environment of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-bromo-2-methoxy-6-methylbenzoate (CAS No. 877149-09-2), a halogenated aromatic ester commonly used in organic synthesis. As a Senior Application Scientist, my objective is to offer a framework that is not only procedurally sound but also grounded in the principles of chemical safety and regulatory compliance.
Hazard Identification and Risk Assessment
Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with Methyl 4-bromo-2-methoxy-6-methylbenzoate is paramount. According to its Safety Data Sheet (SDS), this compound presents the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with these hazards is the GHS07, indicating that it is an irritant and can be harmful[1]. This classification necessitates specific precautions to minimize exposure during handling and disposal.
Risk Assessment Summary Table
| Hazard | Associated Risk | Mitigation Strategy |
| Acute Toxicity (Oral) | Harmful if ingested. | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. In case of ingestion, seek immediate medical attention. |
| Skin Irritation | May cause redness and pain upon contact. | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid direct contact with skin. |
| Eye Irritation | Can cause serious and potentially damaging eye irritation. | Wear safety glasses with side shields or chemical goggles. |
| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory tract. | Handle in a well-ventilated area, preferably within a chemical fume hood. |
Personal Protective Equipment (PPE)
The consistent and correct use of PPE is the first line of defense against chemical exposure. For the handling and disposal of Methyl 4-bromo-2-methoxy-6-methylbenzoate, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles[2].
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use[3].
-
Protective Clothing: A flame-retardant lab coat should be worn to protect against skin contact.
-
Respiratory Protection: If handling outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[2].
Waste Segregation and Container Management: A Step-by-Step Protocol
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][5]. As a halogenated organic compound, Methyl 4-bromo-2-methoxy-6-methylbenzoate must be disposed of in a designated halogenated waste stream. Mixing halogenated and non-halogenated waste streams is not only a safety hazard but also significantly increases disposal costs[6].
Protocol for Waste Collection:
-
Select the Appropriate Waste Container:
-
Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste"[7].
-
The container must be compatible with the chemical. For Methyl 4-bromo-2-methoxy-6-methylbenzoate, a high-density polyethylene (HDPE) or glass container is suitable. Avoid metal containers for acidic or basic waste streams[5].
-
-
Labeling the Waste Container:
-
Adding Waste to the Container:
-
Always add waste to the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the direct control of the laboratory personnel[8].
-
Wear all required PPE.
-
Slowly and carefully transfer the waste into the container, avoiding splashes.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion[5].
-
-
Closing and Storing the Container:
-
The waste container must be kept securely closed at all times, except when waste is being added[4][6].
-
Store the container in a designated, well-ventilated area, away from heat sources and direct sunlight[9][10].
-
Ensure the storage location has secondary containment to capture any potential leaks[6][10].
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the disposal of Methyl 4-bromo-2-methoxy-6-methylbenzoate.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: If safe to do so, control the source of the spill. Use a spill kit containing an inert absorbent material (e.g., vermiculite, sand) to contain the spill[1]. Do not use combustible materials like paper towels to absorb flammable solvents.
-
Cleanup:
-
Wearing full PPE, carefully collect the absorbed material using non-sparking tools.
-
Place the contaminated absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department, regardless of the size.
Final Disposal
All hazardous chemical waste must be disposed of through a licensed and approved hazardous waste disposal company[1][6]. Your institution's EHS department will coordinate the pickup and final disposal of the accumulated waste. Never dispose of Methyl 4-bromo-2-methoxy-6-methylbenzoate or any other hazardous chemical down the drain or in the regular trash[6].
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of Methyl 4-bromo-2-methoxy-6-methylbenzoate, thereby fostering a culture of safety and environmental stewardship within the scientific community.
References
- CymitQuimica. (2026, February 25). Safety Data Sheet: Methyl 4-bromo-2-methoxy-6-methyl-benzoate.
-
Environmental Health and Safety, Iowa State University. (n.d.). Chemical Handling and Storage. Retrieved from [Link]
-
Lab Manager. (2017, July 10). Handling and Storing Chemicals. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]
-
Hampshire College. (n.d.). Lab Safety Manual: Chemical Management. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Medical Laboratory Observer. (2019, October 28). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Bromo-2-methylbenzoic acid.
- Thermo Fisher Scientific. (2025, December 25). Safety Data Sheet: Methyl 4-bromo-2-(bromomethyl)benzoate.
-
Slideshare. (n.d.). Safe Use and Storage of Chemicals and Reagents. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 10. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
Personal Protective Equipment & Handling Guide: Methyl 4-bromo-2-methoxy-6-methylbenzoate
CAS Number: 877149-09-2 Molecular Formula: C10H11BrO3 Physical State: Solid (White to Off-White Powder)
Executive Safety Summary
Methyl 4-bromo-2-methoxy-6-methylbenzoate is a halogenated benzoate ester commonly used as an intermediate in the synthesis of pharmaceutical compounds, specifically RORγT inhibitors for inflammatory diseases.
Core Safety Directive: This compound is an irritant to mucosal membranes and poses acute toxicity risks upon ingestion. Strict dust control measures are required. All handling must occur within a certified chemical fume hood to prevent inhalation of fine particulates.
Hazard Identification & Risk Assessment
The following classification is based on GHS standards for halogenated benzoate derivatives.
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1][2][3] | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[4] | H315 |
| Serious Eye Damage | 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation.[4] | H335 |
Scientific Rationale for Hazards:
-
Respiratory Irritation (H335): The ester functionality combined with the benzylic structure allows for hydrolysis on moist mucous membranes (lungs/throat), potentially releasing benzoic acid derivatives that cause inflammation.
-
Skin/Eye Irritation (H315/H319): As an alkylating-like agent, the compound can react with nucleophilic residues in proteins, leading to contact dermatitis and severe ocular irritation.
Personal Protective Equipment (PPE) Matrix
This matrix defines the mandatory barrier protection required for all personnel entering the handling zone.
| Protection Zone | Equipment Standard | Specifications & Usage Protocol |
| Hand Protection | Double Nitrile Gloves | Inner Layer: 4 mil Nitrile (Bright Blue/White).Outer Layer: 5-8 mil Extended Cuff Nitrile (Purple/Black).Change outer gloves immediately upon splash contact. |
| Eye Protection | Chemical Goggles | Tightly fitting safety goggles (ANSI Z87.1+).Standard safety glasses are insufficient due to fine dust migration risks. |
| Respiratory | Engineering Control | Primary: Chemical Fume Hood (Face velocity: 80-100 fpm).Secondary (Spill/Cleaning): N95 or P100 Particulate Respirator. |
| Body Protection | Lab Coat & Apron | 100% Cotton or Nomex Lab Coat (Snap closures).Chemical-resistant apron required for scale-up (>10g) operations. |
Operational Handling Workflow
This protocol ensures containment of the solid and prevents cross-contamination.
Phase 1: Preparation & Weighing
-
Environment: Activate fume hood 5 minutes prior to use. Verify airflow alarm is silent.
-
Anti-Static Measures: Use an anti-static gun or ionizer bar if the powder is static-prone. Static dispersal is a primary vector for inhalation exposure.
-
Weighing:
-
Place the analytical balance inside the fume hood.
-
If the balance cannot be moved, use a tared transfer vessel (scintillation vial) to transport the solid. Never carry an open spatula across the lab.
-
Phase 2: Reaction Setup
-
Solvent Addition: Add solvent (e.g., Dichloromethane, THF) slowly down the side of the reaction vessel to minimize dust lofting.
-
Dissolution: Ensure the solid is fully submerged before initiating stirring.
-
Temperature Control: If heating is required, ensure the system is under a reflux condenser or inert atmosphere (Nitrogen/Argon) to prevent vapor escape.
Phase 3: Decontamination
-
Surface Wipe: Wipe all surfaces (balance, hood sash, bench) with a chemically compatible solvent (Ethanol or Acetone) followed by a soap-water rinse.
-
Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
Workflow Visualization
The following diagram illustrates the critical decision points during the handling process.
Figure 1: Operational Logic Flow for Handling Methyl 4-bromo-2-methoxy-6-methylbenzoate. This workflow emphasizes the "Go/No-Go" decision based on fume hood performance.
Emergency Response Protocols
Accidental Release (Spill)
Immediate Action: Alert nearby personnel and demarcate the area.
-
Solid Spill: Do NOT dry sweep. Dry sweeping generates hazardous dust.
-
Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.
-
Scoop the wet material into a wide-mouth hazardous waste jar.
-
-
Liquid Spill (Solution):
-
Absorb with vermiculite or sand.[4]
-
Collect in a sealed container labeled "Hazardous Waste - Halogenated Organic."
-
Exposure First Aid[5][6][7]
-
Eye Contact: Rinse immediately with water for 15 minutes , lifting upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing.[5] Wash skin with soap and copious amounts of water.[3][6] Do not use organic solvents (ethanol) on skin, as they may increase absorption.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).
Waste Disposal & Decontamination
Disposal must comply with local environmental regulations (e.g., RCRA in the US, EC 1907/2006 in Europe).
| Waste Stream | Disposal Method |
| Solid Waste | Dissolve in a combustible solvent (e.g., acetone) and send to a licensed chemical incinerator equipped with an afterburner and scrubber. Do not landfill. |
| Aqueous Waste | Do not discharge into drains.[2][4][6][7] Collect in "Aqueous Waste - Toxic" containers. |
| Contaminated PPE | Dispose of outer gloves and wipes as solid hazardous waste. |
Decontamination Solution: For glassware and bench cleaning, use a 5% surfactant solution (detergent) followed by an acetone rinse. The surfactant helps lift the hydrophobic ester from surfaces better than water alone.
References
-
PubChem . (2025).[1] Methyl 2-bromo-4-methoxybenzoate Compound Summary (Structural Analog Safety Data). National Library of Medicine. Retrieved from [Link]
Sources
- 1. Methyl 2-bromo-4-methoxybenzoate | C9H9BrO3 | CID 15110997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. lobachemie.com [lobachemie.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
